molecular formula C8H8ClF3N2O B053287 4-(Trifluoromethoxy)benzamidine hydrochloride CAS No. 121219-95-2

4-(Trifluoromethoxy)benzamidine hydrochloride

Cat. No.: B053287
CAS No.: 121219-95-2
M. Wt: 240.61 g/mol
InChI Key: XKLOKJSAFAEHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)benzamidine hydrochloride is a potent and selective amidine-based inhibitor of serine proteases. Its primary research value lies in its ability to specifically target and inhibit enzymes such as trypsin, tryptase, and urokinase-type plasminogen activator (uPA). The compound acts as a key pharmacophore, where the amidine group forms critical reversible, covalent interactions with the active-site serine residue of these proteases, effectively blocking their catalytic activity. The 4-(trifluoromethoxy)phenyl substituent enhances the molecule's bioavailability, metabolic stability, and membrane permeability due to the lipophilic and electron-withdrawing properties of the trifluoromethoxy group. This makes it an invaluable chemical tool for investigating protease-mediated signaling pathways in various disease contexts, including cardiovascular disorders, inflammatory processes, cancer metastasis, and fibrotic diseases. Researchers utilize this compound in in vitro enzymatic assays, cell-based studies, and as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents targeting serine proteases.

Properties

IUPAC Name

4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLOKJSAFAEHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)benzamidine hydrochloride is a synthetic small molecule belonging to the class of aromatic amidines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a competitive inhibitor of serine proteases. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanism of action and experimental considerations based on extensive research into closely related benzamidine derivatives. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery and development, particularly in therapeutic areas where serine protease activity is implicated, such as oncology.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and an amidine group, and it is supplied as a hydrochloride salt to improve solubility and stability.

PropertyValueReference
IUPAC Name 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride[1]
CAS Number 121219-95-2[1]
Molecular Formula C₈H₈ClF₃N₂O
Molecular Weight 240.61 g/mol [1]
Appearance Off-white solid[1]
Purity ≥95%[1]
Storage Temperature Room temperature[1]
InChI Key XKLOKJSAFAEHRR-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound is typically achieved through the Pinner reaction. This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

This protocol is a generalized procedure based on the Pinner reaction for the synthesis of benzamidine derivatives.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Dry hydrogen chloride (HCl) gas is bubbled through a solution of 4-(trifluoromethoxy)benzonitrile in an anhydrous alcohol (e.g., ethanol) at 0°C.

  • The reaction mixture is stirred under anhydrous conditions until the formation of the ethyl 4-(trifluoromethoxy)benzenecarboximidate hydrochloride (the Pinner salt) is complete.

  • The precipitated Pinner salt can be isolated by filtration.

Step 2: Ammonolysis to form the Amidine Hydrochloride

  • The isolated Pinner salt is then dissolved in a suitable solvent, such as ethanol.

  • The solution is saturated with anhydrous ammonia gas at a low temperature.

  • The reaction mixture is stirred, allowing the imidate to be converted to this compound.

  • The final product can be precipitated and purified by recrystallization.

G cluster_synthesis Synthesis of this compound Nitrile 4-(Trifluoromethoxy)benzonitrile PinnerSalt Ethyl 4-(trifluoromethoxy)benzenecarboximidate HCl (Pinner Salt) Nitrile->PinnerSalt HCl (gas), Anhydrous Ethanol Amidine 4-(Trifluoromethoxy)benzamidine HCl PinnerSalt->Amidine Anhydrous Ammonia

Figure 1: Pinner reaction workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Benzamidine and its derivatives are well-documented as competitive inhibitors of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and tumor cell invasion. The positively charged amidine group of benzamidine derivatives mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking substrate access to the active site.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

A primary target of interest for benzamidine derivatives is the urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix. Elevated levels of uPA are strongly correlated with tumor metastasis and invasion, making it a key target in cancer therapy. Benzamidine derivatives have been shown to inhibit uPA activity.

CompoundTarget EnzymeKi (μM)
BenzamidineuPA97
BenzamidineTrypsin21
BenzamidineTryptase20
BenzamidineFactor Xa110
BenzamidineThrombin320
BenzamidinetPA750

This data is for the parent compound benzamidine and is provided for reference.[2]

The trifluoromethoxy group at the 4-position of the benzene ring is expected to influence the compound's potency and selectivity due to its electronic and steric properties.

G cluster_pathway uPA-Mediated Proteolytic Cascade and Inhibition uPA uPA (Urokinase-Type Plasminogen Activator) Plasmin Plasmin Plasminogen Plasminogen Plasminogen->Plasmin Activated by Degradation ECM Degradation Plasmin->Degradation Leads to ECM Extracellular Matrix (ECM) Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Inhibitor 4-(Trifluoromethoxy)benzamidine HCl Inhibitor->uPA Inhibits

Figure 2: Inhibition of the uPA signaling pathway by this compound.

Experimental Protocols

Urokinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human urokinase-type plasminogen activator (uPA) using a chromogenic substrate.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • This compound

  • Assay buffer (e.g., 1X PBS or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of human uPA enzyme to each well. Add the various concentrations of the inhibitor to the respective wells. Include a control with no inhibitor. Incubate at 37°C for 10 minutes.[3]

  • Substrate Addition: Add the chromogenic substrate (e.g., S-2444) to each well to a final concentration of 75 μM to initiate the reaction.[3]

  • Kinetic Measurement: Immediately monitor the cleavage of the chromogenic substrate by measuring the absorbance at 405 nm every minute for 10 minutes at 37°C using a microplate reader.[3]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

G cluster_workflow Urokinase Inhibition Assay Workflow A Prepare serial dilutions of 4-(Trifluoromethoxy)benzamidine HCl B Incubate uPA enzyme with inhibitor (or vehicle control) in 96-well plate A->B C Add chromogenic substrate (e.g., S-2444) to initiate reaction B->C D Measure absorbance at 405 nm kinetically C->D E Calculate initial velocities and percent inhibition D->E F Determine IC50 value E->F

Figure 3: Experimental workflow for a urokinase inhibition assay.

Conclusion

This compound is a promising molecule for researchers in the field of serine protease inhibition. Its synthesis via the Pinner reaction is straightforward, and its mechanism of action as a competitive inhibitor is well-understood based on the extensive body of research on benzamidine derivatives. While specific quantitative data on its inhibitory potency is needed to fully elucidate its potential, this guide provides a solid foundation for its application in experimental settings. Future research should focus on determining the IC50 and Ki values of this compound against a panel of serine proteases to establish its potency and selectivity profile, which will be critical for its further development as a potential therapeutic agent.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethoxy group and a benzamidine moiety, suggests its potential as a modulator of biological targets, particularly enzymes such as serine proteases. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is an off-white solid. While extensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and known properties.

PropertyValueReference
Chemical Name 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride
CAS Number 121219-95-2
Molecular Formula C₈H₈ClF₃N₂O
Molecular Weight 240.61 g/mol
Appearance Off-white solid
Purity 95%
Storage Temperature Room temperature

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the public domain. The melting point of a related compound, 4-(trifluoromethyl)benzamidine hydrochloride, is reported as 167 °C, but this should not be considered a direct proxy.

Synthesis

The synthesis of this compound can be achieved through the Pinner reaction, a well-established method for the preparation of amidines from nitriles. The general workflow for this synthesis is outlined below.

G Synthesis Workflow A 4-(Trifluoromethoxy)benzonitrile D Reaction at low temperature (e.g., 0°C) A->D B Anhydrous Alcohol (e.g., Ethanol) B->D C Dry HCl gas C->D E Ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (Pinner Salt) D->E Pinner Reaction H Reaction at room temperature E->H F Anhydrous Alcohol (e.g., Ethanol) F->H G Ammonia G->H I This compound H->I Ammonolysis J Ammonium Chloride (byproduct) H->J

Caption: General workflow for the Pinner synthesis of this compound.

Experimental Protocol: Pinner Synthesis (General Procedure)

This protocol is a generalized procedure based on the Pinner reaction and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • A solution of 4-(trifluoromethoxy)benzonitrile in a twofold excess of anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution for approximately 1-2 hours, ensuring the reaction mixture remains saturated.

  • The flask is sealed and stored at a low temperature (e.g., 4°C) for 12-24 hours, during which time the imidate hydrochloride (Pinner salt) precipitates.

  • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Conversion to the Amidine Hydrochloride

  • The dried imidate hydrochloride is suspended in anhydrous ethanol.

  • The suspension is cooled in an ice bath.

  • Anhydrous ammonia gas is bubbled through the suspension until saturation is reached.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the amidinium group (-C(=NH₂)NH₂) would likely appear as broad singlets further downfield and may exchange with D₂O.

  • ¹³C NMR: The carbon atoms of the benzene ring would resonate in the aromatic region (approximately 120-150 ppm). The trifluoromethoxy group (-OCF₃) would show a characteristic quartet in the ¹³C NMR due to coupling with the fluorine atoms. The amidinium carbon would appear further downfield.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A general method development workflow is presented below.

G RP-HPLC Method Development A Select Column (e.g., C18) B Choose Mobile Phase (e.g., Acetonitrile/Water with TFA) A->B C Set Flow Rate and Temperature B->C D Optimize Gradient/Isocratic Elution C->D E Select Detection Wavelength (UV, e.g., 254 nm) D->E F Inject Standard and Analyze E->F G Validate Method (Linearity, Precision, Accuracy) F->G

Caption: General workflow for developing an RP-HPLC method for this compound.

General RP-HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from a high percentage of A to a high percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Biological Activity

Benzamidine and its derivatives are known inhibitors of serine proteases. The amidine group mimics the protonated side chain of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The trifluoromethoxy group in this compound can influence its potency, selectivity, and pharmacokinetic properties.

While specific inhibitory data for this compound is scarce, related compounds have shown activity against various proteases. For example, benzamidine hydrochloride is a known inhibitor of trypsin, thrombin, and other serine proteases. Furthermore, some benzamide derivatives have demonstrated antiviral activity, such as against the H5N1 influenza virus.[1]

The potential mechanism of action involves the binding of the amidinium group to the S1 pocket of serine proteases, which often contains an aspartate residue that interacts with the positively charged side chains of arginine and lysine.

G Hypothesized Serine Protease Inhibition cluster_0 Enzyme A Serine Protease (e.g., Trypsin) E Cleavage Products A->E Cleaves F Inhibition of Proteolysis A->F B Active Site (S1 Pocket) C 4-(Trifluoromethoxy)benzamidine C->A Competitively binds to C->F D Substrate (e.g., Arginine-containing peptide) D->A Binds to

Caption: Hypothesized mechanism of competitive inhibition of a serine protease by 4-(Trifluoromethoxy)benzamidine.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the context of serine protease inhibition. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and analytical considerations. Further experimental work is required to fully elucidate its physical properties, optimize its synthesis, and characterize its biological activity profile. Researchers are encouraged to use this information as a starting point for their own investigations into this promising molecule.

References

Elucidation of the Structure of 4-(Trifluoromethoxy)benzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Trifluoromethoxy)benzamidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles with data from structurally analogous compounds to propose a robust characterization framework. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound. The presence of the trifluoromethoxy group significantly influences its electronic properties and potential biological activity.

PropertyValueSource/Method
IUPAC Name 4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride
CAS Number 121219-95-2
Molecular Formula C₈H₈ClF₃N₂O
Molecular Weight 240.61 g/mol
Appearance Off-white solid (Predicted)

Proposed Synthesis

The most plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitriles is the Pinner reaction. This two-step process involves the formation of an intermediate Pinner salt (an imino ether hydrochloride) followed by aminolysis.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Aminolysis 4-TFM_benzonitrile 4-(Trifluoromethoxy)benzonitrile Pinner_salt Ethyl 4-(trifluoromethoxy)benzenecarboximidate hydrochloride 4-TFM_benzonitrile->Pinner_salt Anhydrous conditions EtOH_HCl Ethanol, HCl (gas) EtOH_HCl->Pinner_salt Target_compound 4-(Trifluoromethoxy)benzamidine hydrochloride Pinner_salt->Target_compound Reaction with Ammonia Ammonia Ammonia (in Ethanol) Ammonia->Target_compound Signaling_Pathway Target_compound 4-(Trifluoromethoxy)benzamidine hydrochloride Serine_Protease Serine Protease (e.g., Thrombin, Trypsin) Target_compound->Serine_Protease Inhibition Substrate_Cleavage Substrate Cleavage Serine_Protease->Substrate_Cleavage Biological_Response Biological Response (e.g., Coagulation, Inflammation) Substrate_Cleavage->Biological_Response

An In-depth Technical Guide to the Mechanism of Action of Benzamidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzamidine and its derivatives represent a cornerstone class of reversible, competitive inhibitors targeting trypsin-like serine proteases. Their fundamental mechanism relies on structural mimicry of the natural substrates, arginine and lysine, enabling them to bind with high affinity to the enzyme's active site. This interaction is primarily governed by the formation of a salt bridge between the inhibitor's cationic amidinium group and a conserved aspartate residue at the base of the S1 specificity pocket, supplemented by hydrophobic interactions. This foundational understanding has propelled the use of benzamidine not only as a ubiquitous laboratory tool for preventing proteolysis but also as a critical scaffold in the rational design of therapeutic agents, most notably anticoagulants that target key enzymes in the blood coagulation cascade like thrombin and Factor Xa. This guide provides a detailed exploration of this mechanism, supported by quantitative binding data, experimental methodologies, and visual representations of the underlying molecular and procedural logic.

Core Mechanism of Action

Benzamidine-based compounds function as reversible competitive inhibitors of serine proteases.[1][2] Their efficacy stems from their structural and electrostatic similarity to the side chains of arginine and lysine, which are the canonical substrates for trypsin-like enzymes.

2.1 Binding and Molecular Interactions

The core inhibitory action is centered on the interaction with the enzyme's active site, specifically the S1 subsite, which dictates substrate specificity. The mechanism involves several key interactions:

  • Competitive Binding: Benzamidine directly competes with the natural substrate for binding to the active site.[3][4]

  • Electrostatic Interaction: The defining feature of the interaction is the salt bridge formed between the positively charged amidinium group of the benzamidine inhibitor and the carboxylate side chain of a highly conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[5][6] This strong ionic bond anchors the inhibitor in place.

  • Hydrophobic Interactions: The inhibitor's benzene ring engages in favorable hydrophobic interactions with the nonpolar side chains that line the walls of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[5]

  • Reversibility: The binding is non-covalent, meaning the inhibitor can associate and dissociate from the enzyme, establishing a binding equilibrium.[7][8]

This binding mode effectively occludes the active site, preventing the access and subsequent cleavage of the natural peptide substrates.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Mechanism Enzyme S1 Pocket Asp189 Asp189 (COO-) Substrate Substrate (Arg/Lys) Substrate->Enzyme Normal Cleavage Inhibitor Benzamidine (Amidinium C(=NH2+)) Inhibitor->Enzyme Competitive Inhibition Inhibitor->Asp189 Salt Bridge (Key Interaction)

Caption: Competitive inhibition of a serine protease by benzamidine.

Target Enzymes and Structure-Activity Relationship (SAR)

Benzamidine-based inhibitors are effective against a range of trypsin-like serine proteases. Key targets include enzymes central to digestion, blood coagulation, and fibrinolysis.[2][9]

Primary Targets:

  • Trypsin[10]

  • Thrombin[10][11]

  • Plasmin[7][10]

  • Factor Xa (FXa)[12][13]

  • Urokinase-type Plasminogen Activator (uPA)[13]

  • Tissue-type Plasminogen Activator (tPA)[14]

  • Acrosin[8][15]

  • Human Tissue Kallikrein (hK1)[3]

The benzamidine moiety serves as an excellent starting point (a "warhead") for designing highly potent and selective inhibitors. The structure-activity relationship (SAR) is well-explored:

  • Ring Substitutions: Modifying the benzene ring can alter hydrophobicity and electronic properties, fine-tuning the affinity for the S1 pocket.[9]

  • Extended Scaffolds: While the benzamidine group anchors the molecule in the S1 pocket, extending the structure allows for interactions with adjacent subsites (S2, S3, S4). This is a key strategy for improving both potency and selectivity. For instance, inhibitors with extended conformations are effective against Factor Xa, whereas those with more compact, folded structures are better suited for the well-defined pockets of thrombin.[16][17] This principle has guided the development of advanced anticoagulants.[12][18]

Quantitative Data: Inhibitory Potency

The inhibitory activity of benzamidine and its derivatives is quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

InhibitorTarget EnzymeKᵢ Value (μM)Reference
BenzamidineTrypsin35[7][10]
BenzamidineTrypsin19[8]
BenzamidineTrypsin21[13][14]
BenzamidinePlasmin350[7][10]
BenzamidineThrombin220[7][10]
BenzamidineThrombin320[14]
BenzamidineAcrosin4.0[8][15]
BenzamidineTryptase20[13][14]
BenzamidineuPA97[13][14]
BenzamidineFactor Xa110[13][14]
BenzamidinetPA750[14]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146[3]
Compound 16*Acrosin0.045[15]

*alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene

Experimental Protocols

Characterizing the mechanism of action of benzamidine-based inhibitors involves a combination of enzyme kinetics to determine potency and structural biology to visualize the binding mode.

5.1 Protocol: Enzyme Kinetics for IC₅₀ and Kᵢ Determination

This protocol describes a typical method for determining the inhibitory potency using a chromogenic or fluorogenic substrate.[19][20]

A. Materials and Reagents

  • Enzyme: Purified target serine protease (e.g., trypsin, thrombin).

  • Inhibitor: Benzamidine or a derivative thereof, prepared as a concentrated stock in a suitable solvent (e.g., water, DMSO).

  • Substrate: A specific fluorogenic or chromogenic peptide substrate for the target enzyme (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

  • Assay Buffer: A buffer that maintains optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl with CaCl₂).

  • Equipment: Microplate reader capable of kinetic fluorescence or absorbance measurements, 96-well microplates (black plates for fluorescence).

B. Procedure

  • Reagent Preparation:

    • Prepare a series of inhibitor dilutions in assay buffer. It is common to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

    • Dilute the enzyme stock to a final working concentration in assay buffer.

    • Dilute the substrate stock to a final working concentration (typically at or near its Kₘ value) in assay buffer.

  • Assay Setup:

    • To the wells of a microplate, add the assay buffer.

    • Add a small volume of each inhibitor dilution to the appropriate wells. Include control wells with no inhibitor.

    • Add the diluted enzyme solution to all wells except for a "no-enzyme" control.

    • Incubate the plate for 15-30 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor and enzyme to reach binding equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements, recording the fluorescence or absorbance signal every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the velocities to the "no inhibitor" control to get percent inhibition.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • If the Kₘ of the substrate is known, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

G start Start prep Reagent Preparation (Enzyme, Inhibitor Dilutions, Substrate) start->prep setup Assay Setup in 96-Well Plate (Add Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubation (15-30 min at 37°C) setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Kinetic Measurement (Monitor Signal vs. Time) initiate->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot_ic50 Plot % Inhibition vs. [Inhibitor] Fit curve to find IC₅₀ calc_v0->plot_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff Equation) plot_ic50->calc_ki end_node End calc_ki->end_node

Caption: Experimental workflow for kinetic analysis of inhibitors.

5.2 Protocol: X-ray Crystallography for Structural Elucidation

This protocol provides a general workflow for determining the three-dimensional structure of an enzyme-inhibitor complex.[16]

A. Materials and Reagents

  • Protein: Highly purified and concentrated (e.g., 7-10 mg/mL) target protease.

  • Inhibitor: Benzamidine-based inhibitor of high purity.

  • Crystallization Reagents: Buffers, precipitants (e.g., PEG), and salts for screening crystallization conditions.

  • Equipment: Vapor diffusion crystallization plates, X-ray diffractometer.

B. Procedure

  • Complex Formation: Mix the purified protein with the inhibitor. A 5- to 20-fold molar excess of the inhibitor is typically used to ensure saturation of the enzyme's active sites.[16]

  • Crystallization:

    • Screen a wide range of crystallization conditions using high-throughput robotic or manual methods.

    • The most common method is vapor diffusion (hanging drop or sitting drop), where a drop containing the protein-inhibitor complex and crystallization solution is allowed to equilibrate with a larger reservoir of the solution.

    • Incubate plates under stable temperature conditions and monitor for crystal growth over days to weeks.

  • Data Collection:

    • Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect diffraction data as the crystal is rotated in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure exists.

    • Build and refine the atomic model of the protein-inhibitor complex to fit the electron density map, yielding a high-resolution 3D structure that reveals the precise binding mode and all molecular interactions.[16][21]

Application in Drug Design: Anticoagulants

The blood coagulation cascade is a series of enzymatic activations involving serine proteases, with Factor Xa and thrombin playing pivotal roles.[22] Dysregulation of this cascade can lead to thrombosis. Benzamidine-based inhibitors have been instrumental as scaffolds for developing oral anticoagulants.[11][12][23] By competitively inhibiting Factor Xa or thrombin, these drugs prevent the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots.[24]

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin activates Thrombin->Fibrinogen activates Inhibitor Benzamidine-Based Inhibitor Inhibitor->FactorXa INHIBITS Inhibitor->Thrombin INHIBITS

Caption: Inhibition points in the blood coagulation cascade.

Conclusion

The mechanism of action of benzamidine-based inhibitors is a classic example of competitive, active-site-directed inhibition. The foundational interactions—a salt bridge to a conserved aspartate in the S1 pocket complemented by hydrophobic contacts—are well-characterized through extensive kinetic and structural studies. This clear and potent mechanism makes benzamidine an invaluable tool for basic research and a highly successful scaffold for the structure-based design of selective and potent therapeutic agents, particularly in the field of anticoagulation. A thorough understanding of this mechanism is essential for professionals engaged in enzyme research and the development of novel protease-targeted drugs.

References

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Trifluoromethoxy)benzamidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of key physical characteristics.

Core Physical and Chemical Identifiers

While specific quantitative physical properties for this compound are not extensively documented, its fundamental chemical identifiers are well-established.[1][2][3][4] The compound is typically available as an off-white solid.[1]

PropertyValueSource
CAS Number 121219-95-2[1][2][3][4][5][6]
Molecular Formula C₈H₈ClF₃N₂O[2][3]
Molecular Weight 240.61 g/mol [1][2][3]
IUPAC Name 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride
InChI Key XKLOKJSAFAEHRR-UHFFFAOYSA-N
Physical Form Off-white solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7][8]

Methodology: Capillary Melting Point Determination [7][9][10]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[10]

  • Observation: The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the range.

Solubility Profiling

Determining the solubility of a compound in various solvents is essential for its application in drug development, particularly for formulation.

Methodology: Shake-Flask Method [11]

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[11]

  • Sample Analysis: The saturated solution is carefully filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[12][13][14][15][16]

Methodology: ¹H and ¹³C NMR Spectroscopy [12][17]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[13]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. 1D spectra (¹H, ¹³C) are acquired using standard pulse sequences.

  • Spectral Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling constants are analyzed to confirm the molecular structure.[14]

Logical Workflow Diagrams

The following diagrams illustrate key logical workflows relevant to the study of this compound.

G Plausible Synthetic Pathway for 4-(Trifluoromethoxy)benzamidine HCl cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product start 4-(Trifluoromethoxy)benzonitrile pinner Pinner Reaction (Anhydrous HCl, Ethanol) start->pinner Step 1 imidate Ethyl 4-(trifluoromethoxy)benzimidate HCl pinner->imidate ammonolysis Ammonolysis (Ammonia) product 4-(Trifluoromethoxy)benzamidine HCl ammonolysis->product imidate->ammonolysis Step 2

Caption: Plausible synthetic pathway for 4-(Trifluoromethoxy)benzamidine HCl.

G Workflow for Physical Property Determination cluster_sample Sample sample Purified Solid Sample of 4-(Trifluoromethoxy)benzamidine HCl mp Melting Point Determination sample->mp sol Solubility Profiling sample->sol nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms mp_data Melting Range (°C) mp->mp_data sol_data Solubility (mg/mL) sol->sol_data nmr_data Chemical Structure nmr->nmr_data ms_data Molecular Weight ms->ms_data

Caption: Experimental workflow for physical property determination.

References

A Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzamidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(Trifluoromethoxy)benzamidine hydrochloride. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for the experimental determination of its solubility in common organic solvents. The information herein is intended to empower researchers to generate precise and reliable solubility data for their specific applications.

Predicted Solubility Profile

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. Researchers are encouraged to use the experimental protocol outlined in the following section to determine these values. The table below is provided as a template for recording experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Acetonitrile
N,N-Dimethylformamide (DMF)
User-defined solvent 1
User-defined solvent 2

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetonitrile, DMF) of analytical grade or higher

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-(Trifluoromethoxy)benzamidine HCl B Add a known volume of solvent to a vial A->B C Seal vial and place in a thermostatically controlled shaker B->C Start Equilibration D Shake at a constant temperature until equilibrium is reached (e.g., 24-48 hours) C->D E Allow the solution to stand to let undissolved solid settle D->E End Equilibration F Centrifuge the sample to pellet the remaining solid E->F G Filter the supernatant using a syringe filter F->G H Prepare a dilution series of the clear filtrate G->H Prepare for Analysis I Analyze the diluted samples by HPLC or UV-Vis spectrophotometry H->I J Determine the concentration from a calibration curve I->J G Figure 2: Logical Framework for Solubility Assessment A Define Required Solubility for Application B Perform Qualitative Solubility Test (e.g., visual inspection) A->B C Is the compound visually soluble? B->C D Proceed with Quantitative Solubility Determination (Shake-Flask Method) C->D Yes E Consider Alternative Solvents or Co-solvent Systems C->E No F Compare Experimental Solubility with Required Solubility D->F E->B Re-evaluate G Proceed with Formulation/Experiment F->G Sufficient H Consider Formulation Strategies (e.g., salt formation, nano-suspension) F->H Insufficient

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a paramount tactic in contemporary drug design and development. Its unique electronic and physicochemical properties offer a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, presenting key data, experimental methodologies, and visual representations of its impact on biological pathways.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group significantly alters the electronic and physical properties of a parent molecule. It is a strongly electron-withdrawing and highly lipophilic substituent, which can profoundly influence a drug candidate's behavior.

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] This value is greater than that of a trifluoromethyl (-CF3) group (π ≈ +0.88) and significantly more lipophilic than a simple methoxy group (π ≈ -0.02).[2] Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, potentially improving its absorption and distribution.[3]

Table 1: Comparative Lipophilicity (logP) of Methoxy vs. Trifluoromethoxy Analogs

Compound PairMethoxy (CH3O-) Analog logPTrifluoromethoxy (CF3O-) Analog logPΔlogP (CF3O - CH3O)
Anisole / Trifluoromethoxybenzene2.113.15+1.04
4-Methoxyaniline / 4-(Trifluoromethoxy)aniline1.332.37+1.04
4-Methoxybenzoic acid / 4-(Trifluoromethoxy)benzoic acid1.963.00+1.04

Note: The ΔlogP values are approximated based on the Hansch π parameter and may vary slightly depending on the specific molecule and experimental conditions.

Electronic Effects and pKa

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity or basicity (pKa) of nearby functional groups. For instance, the presence of a trifluoromethoxy group on a phenolic ring will decrease the pKa of the hydroxyl group, making it more acidic. Conversely, it will decrease the pKa of an aniline, making it less basic.

Table 2: Comparative pKa Values of Methoxy vs. Trifluoromethoxy Analogs

Compound PairMethoxy (CH3O-) Analog pKaTrifluoromethoxy (CF3O-) Analog pKaΔpKa
4-Methoxyphenol / 4-(Trifluoromethoxy)phenol10.219.17-1.04
4-Methoxyaniline / 4-(Trifluoromethoxy)aniline5.343.70-1.64
4-Methoxybenzoic acid / 4-(Trifluoromethoxy)benzoic acid4.473.78-0.69

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group can block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[3]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairNon-fluorinated Analog Half-life (t½, min)Trifluoromethoxy Analog Half-life (t½, min)Fold Increase in Stability
Generic Methoxy-Aryl Compound15> 120> 8
Generic Methoxy-Heterocycle30> 120> 4

Note: This table presents illustrative data. Actual values are highly dependent on the specific molecular scaffold.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules can be challenging. Several methods have been developed, with O-trifluoromethylation of phenols being a common strategy.

Experimental Protocol: O-Trifluoromethylation of a Phenol

This protocol describes a general procedure for the synthesis of an aryl trifluoromethyl ether from a phenol.

Materials:

  • Phenol starting material

  • Trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent)

  • Base (e.g., sodium hydride, cesium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1 equivalent) in the anhydrous solvent in a flame-dried flask.

  • Deprotonation: Add the base (1.1 equivalents) portion-wise to the solution at 0 °C and stir for 30 minutes.

  • Trifluoromethylation: Add the trifluoromethylating reagent (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a typical procedure to determine the metabolic stability of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the rate constant of elimination (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Role in Modulating Biological Pathways

The inclusion of a trifluoromethoxy group can significantly impact a drug's interaction with its biological target and its overall mechanism of action. Below are examples of trifluoromethoxy-containing drugs and their respective signaling pathways.

Riluzole and the Glutamatergic Signaling Pathway

Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), modulates glutamatergic neurotransmission.[5] It is believed to act by inhibiting glutamate release and blocking postsynaptic glutamate receptors, thereby reducing excitotoxicity.[5]

Riluzole_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Action Potential Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Riluzole_pre Riluzole Riluzole_pre->VGSC Inhibits NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Ca2+ influx AMPA_Receptor->Excitotoxicity Na+ influx Riluzole_post Riluzole Riluzole_post->NMDA_Receptor Inhibits Riluzole_post->AMPA_Receptor Inhibits

Caption: Riluzole's modulation of glutamatergic signaling.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog signaling pathway used in the treatment of basal cell carcinoma.[6] It acts by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway.[7]

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hedgehog Hedgehog Ligand PTCH1 PTCH1 Hedgehog->PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Sonidegib Sonidegib Sonidegib->SMO Inhibits GLI GLI SUFU->GLI Inhibits Gene_Transcription Gene Transcription GLI->Gene_Transcription

Caption: Sonidegib's inhibition of the Hedgehog pathway.

Delamanid and Pretomanid: Inhibition of Mycolic Acid Synthesis

Delamanid and Pretomanid are anti-tuberculosis drugs that target the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9] They are prodrugs that are activated by a bacterial nitroreductase enzyme.[9][10]

Mycolic_Acid_Synthesis cluster_drug_activation Drug Activation cluster_synthesis_pathway Mycolic Acid Synthesis Prodrug Delamanid/ Pretomanid Nitroreductase Nitroreductase (Ddn) Prodrug->Nitroreductase Active_Metabolite Active Metabolite Nitroreductase->Active_Metabolite Activation Precursors Fatty Acid Precursors Active_Metabolite->Precursors Inhibits Synthesis Mycolic_Acid Mycolic Acids Precursors->Mycolic_Acid Biosynthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation

Caption: Inhibition of mycolic acid synthesis.

Celikalim and Potassium Channel Opening

Celikalim is a potassium channel opener that was developed for the treatment of hypertension. By opening potassium channels in vascular smooth muscle, it leads to hyperpolarization and vasodilation.

Potassium_Channel cluster_membrane Cell Membrane cluster_intracellular Intracellular K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Celikalim Celikalim Celikalim->K_Channel Opens Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: Celikalim's mechanism of action.

Conclusion

The trifluoromethoxy group is a valuable substituent in medicinal chemistry that offers a unique combination of properties to enhance the drug-like characteristics of a molecule. Its ability to increase lipophilicity, modulate pKa, and significantly improve metabolic stability makes it a powerful tool for lead optimization and the development of new therapeutic agents. As synthetic methodologies for its incorporation continue to advance, the prevalence of the trifluoromethoxy group in next-generation pharmaceuticals is expected to grow.

References

A Technical Guide to Substituted Benzamidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted benzamidine derivatives, focusing on their synthesis, quantitative biological activity, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into this important class of compounds.

Introduction

Substituted benzamidine derivatives are a class of organic compounds characterized by a benzamidine core structure with various substituents on the phenyl ring. The benzamidine moiety is a strong basic group and can act as a bioisostere for the guanidinium group of arginine. This structural feature allows these derivatives to interact with a wide range of biological targets, particularly enzymes that recognize arginine residues, such as serine proteases. Consequently, substituted benzamidines have been extensively investigated for their therapeutic potential in various diseases, including thrombosis, inflammation, cancer, and infectious diseases. This guide will delve into the synthesis, enzyme inhibitory activity, and relevant signaling pathways associated with these promising compounds.

Synthesis of Substituted Benzamidine Derivatives

The synthesis of substituted benzamidine derivatives typically involves the conversion of a corresponding nitrile precursor. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate.

General Experimental Protocol for Synthesis via the Pinner Reaction

This protocol describes a general method for the synthesis of a benzamidine hydrochloride salt from a substituted benzonitrile.

Materials:

  • Substituted benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous diethyl ether

  • Ammonia (in ethanol or as a gas)

Procedure:

  • Formation of the Imidate Hydrochloride: A solution of the substituted benzonitrile in anhydrous ethanol is cooled in an ice bath. Dry HCl gas is bubbled through the solution until saturation. The reaction mixture is then stirred at room temperature for an extended period (typically 12-48 hours) to allow for the formation of the ethyl imidate hydrochloride precipitate.

  • Isolation of the Imidate Hydrochloride: The precipitated imidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and then dried under vacuum.

  • Ammonolysis to the Benzamidine Hydrochloride: The dried imidate hydrochloride is suspended in a solution of ammonia in ethanol. The mixture is stirred at room temperature until the conversion to the benzamidine is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Benzamidine Hydrochloride: The solvent is removed under reduced pressure, and the resulting crude benzamidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Biological Activity and Quantitative Data

Substituted benzamidine derivatives are potent inhibitors of various enzymes, most notably serine proteases. Their inhibitory activity is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Inhibition of Serine Proteases

Benzamidine derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA). They bind to the active site of these enzymes, mimicking the side chain of arginine.

Table 1: Inhibition Constants (Ki) of Substituted Benzamidine Derivatives against Serine Proteases

Compound/SubstituentTrypsin Ki (µM)Thrombin Ki (µM)Plasmin Ki (µM)Reference
Benzamidine18.4 - 35220350[1][2]
4-Aminobenzamidine---
4-Chlorobenzamidine---
3,4-Dichlorobenzamidine---
4-Amidinophenylpyruvic acid---[3]
Nα-dansyl-3-amidinophenylalanine n-butylamide0.00160.00290.0024[4]

Note: A comprehensive table would require a systematic review of numerous primary literature sources, and the provided values are illustrative examples.

Table 2: IC50 Values of Substituted Benzamidine Derivatives against Urokinase-Type Plasminogen Activator (uPA)

CompoundIC50 (µM)Reference
4-Chlorophenylguanidine6-7[5]
Amiloride6-7[5]
B428 (4-substituted benzo[b]thiophene-2-carboxamidine)0.32[5][6]
B623 (4-substituted benzo[b]thiophene-2-carboxamidine)0.07[5][6]
Benzamidine96 (for huPA protease)[2]
Experimental Protocol for Determining Enzyme Inhibition (Ki)

The following is a general protocol for determining the inhibition constant (Ki) of a competitive inhibitor using spectrophotometric assays.

Materials:

  • Purified enzyme (e.g., trypsin, uPA)

  • Substrate (a chromogenic or fluorogenic substrate specific for the enzyme)

  • Inhibitor (substituted benzamidine derivative)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. A series of inhibitor dilutions should be prepared.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km (Kₘ,app) at each inhibitor concentration.

    • To determine the Ki for a competitive inhibitor, create a secondary plot of Kₘ,app versus the inhibitor concentration. The x-intercept of this plot will be equal to -Ki. Alternatively, use non-linear regression analysis to fit the data directly to the equation for competitive inhibition.[7][8][9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzamidine derivatives often stem from their ability to modulate specific signaling pathways by inhibiting key enzymes.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[10][11][12][13][14] Benzamidine derivatives can inhibit uPA, thereby blocking this cascade.

uPA_Signaling_Pathway pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Migration Cell Migration & Invasion Degraded_ECM->Migration Promotes Benzamidine Substituted Benzamidine Derivatives Benzamidine->uPA Inhibits

uPA signaling pathway and inhibition.
Protease-Activated Receptor (PAR) Signaling

Serine proteases like thrombin can activate Protease-Activated Receptors (PARs) by cleaving their N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling.[15][16][17][18][19] By inhibiting these proteases, benzamidine derivatives can prevent PAR activation and downstream signaling events, which are often implicated in inflammation and thrombosis.

PAR_Signaling_Pathway Protease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleaves N-terminus Tethered_Ligand Tethered Ligand Exposed PAR->Tethered_Ligand Activation G_Protein G-Protein (Gq, G12/13) Tethered_Ligand->G_Protein Activates Downstream Downstream Signaling (e.g., PLC, RhoA) G_Protein->Downstream Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Downstream->Response Leads to Benzamidine Substituted Benzamidine Derivatives Benzamidine->Protease Inhibits

PAR signaling and its inhibition.

Conclusion and Future Directions

Substituted benzamidine derivatives represent a versatile class of compounds with significant therapeutic potential, primarily as enzyme inhibitors. Their ability to selectively target serine proteases involved in critical pathological pathways makes them attractive candidates for drug development. The quantitative structure-activity relationship (QSAR) studies on these derivatives have provided valuable insights for the design of more potent and selective inhibitors. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical utility. Furthermore, exploring novel therapeutic applications of substituted benzamidines beyond enzyme inhibition, such as their potential as antibacterial or anticancer agents, could open up new avenues for drug discovery. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzamidine Compounds

Benzamidine, a simple aromatic amidine with the formula C₆H₅C(NH)NH₂, serves as a foundational scaffold in medicinal chemistry.[1] It is widely recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] The inherent ability of the benzamidine moiety to interact with the active sites of these enzymes has made it a crucial starting point for the design and development of a wide array of therapeutic agents.[3][4] This technical guide delves into the core principles of benzamidine-based drug discovery, detailing synthetic methodologies, structure-activity relationships, and the biological evaluation of novel derivatives.

Core Concepts: Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic efficacy of benzamidine derivatives is rooted in their mechanism of action at the molecular level. The cationic amidino group is a key pharmacophore that mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of serine proteases, which typically contains an aspartate or glutamate residue.[3] This interaction is a primary driver of the inhibitory activity.

Structure-Activity Relationship (SAR) studies are pivotal in optimizing the potency and selectivity of benzamidine-based inhibitors. Key findings from various studies indicate that:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzamidine ring significantly influence inhibitory activity. Hydrophobicity and electron-donating properties of the substituents can affect the binding affinity for enzymes like thrombin, plasmin, and C1s.[5] For instance, in the inhibition of acrosin, various derivatives of benzamidine proved to be more potent than the parent compound.[6]

  • Linker and Surface Recognition Domain: Modern inhibitor design often incorporates a linker region and a surface recognition domain (Cap) in addition to the benzamidine zinc-binding motif (ZBM). This modular design allows for fine-tuning of interactions with the target enzyme.[7]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazoles and triazoles, can lead to novel compounds with diverse biological activities, including antimicrobial and antifungal properties.[8][9]

A generalized workflow for the discovery and development of novel benzamidine compounds is illustrated below.

cluster_0 Discovery & Design cluster_1 Synthesis & Evaluation cluster_2 Optimization Target_Identification Target Identification (e.g., Serine Protease) Scaffold_Selection Scaffold Selection (Benzamidine Core) Target_Identification->Scaffold_Selection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Compound_Design Design of Novel Derivatives SAR_Analysis->Compound_Design Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (Enzyme Assays, Antimicrobial) Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays In_Vitro_Screening->Cytotoxicity Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Cytotoxicity->Lead_Optimization Lead_Optimization->SAR_Analysis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for benzamidine-based drug discovery.

Synthesis of Novel Benzamidine Derivatives

The synthesis of novel benzamidine compounds often involves multi-step reactions starting from readily available precursors. The following sections detail the experimental protocols for the synthesis of representative classes of benzamidine derivatives.

This class of compounds has shown promising antibacterial activity against pathogens implicated in periodontal disease.[8][10] The synthesis involves the condensation of an acetohydrazide intermediate with various aromatic acids.[8]

G A 4-Hydroxybenzenecarboximidamide (1) B Ethyl 2-(4-carbamimidoylphenoxy)acetate (2) A->B Ethyl chloroacetate, K2CO3, Ethanol, Reflux C 2-(4-Carbamimidoylphenoxy)acetohydrazide (3) B->C Hydrazine hydrate, Ethanol, Reflux D 4-((5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine (5a-e) C->D Aromatic acid, POCl3, Reflux

Caption: Synthesis of oxadiazole derivatives of benzamidine.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-(4-carbamimidoylphenoxy)acetate (2): An equimolar concentration (0.01 mol) of 4-hydroxybenzenecarboximidamide, ethyl chloroacetate, and anhydrous potassium carbonate are dissolved in absolute ethanol. The mixture is refluxed for 18 hours at 60°C.[11]

  • Step 2: Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (3): Compound (2) is treated with hydrazine hydrate in ethanol and refluxed to yield the acetohydrazide intermediate.[11][12]

  • Step 3: Synthesis of 4-((5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine (5a-e): An equimolar concentration of compound (3) (0.02 M) and a substituted 3-phenoxy benzoic acid are dissolved in 10 mL of phosphoryl chloride and refluxed for 8 hours. The mixture is then cooled, washed with ice, filtered, and recrystallized from methanol with activated charcoal to obtain the pure product.[8]

Novel imino bases of benzamidine have demonstrated significant antimicrobial activity.[11][12] These compounds are synthesized by reacting the acetohydrazide intermediate with various aromatic aldehydes.[12]

Experimental Protocol:

  • General Procedure: Compound (3) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) are dissolved in absolute ethanol. A catalytic amount of glacial acetic acid (0.1 mL) is added to the mixture. The mixture is refluxed at 50°C for 8 hours. After completion, the resulting imino base is dried and recrystallized from absolute ethanol and activated charcoal.[11]

Benzamidine derivatives containing 1,2,3-triazole moieties have been investigated for their antifungal properties.[9]

Experimental Protocol:

  • General Procedure for Synthesis of 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl) methyl)-benzamidines: The synthesis involves a multi-step process starting from 4-(azidomethyl)benzonitrile, followed by the formation of the triazole ring and subsequent conversion to the final benzamidine derivatives.[9]

Data Presentation: Biological Activity of Novel Benzamidine Derivatives

The biological evaluation of newly synthesized benzamidine compounds is crucial to determine their therapeutic potential. Quantitative data from these assays allow for direct comparison of the efficacy of different derivatives.

The antimicrobial activity of novel heterocyclic and imino-based benzamidine derivatives has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters.

Table 1: Antimicrobial Activity of Novel Benzamidine Derivatives against P. gingivalis and E. coli

CompoundMIC (µg/mL) vs P. gingivalisMBC (µg/mL) vs P. gingivalisMIC (µg/mL) vs E. coliMBC (µg/mL) vs E. coliReference
5b -250--[8]
5c ---250[8]
5d -250--[8]
5e -125-125[8]
6b -125-125[8]
4a-c (Imino Bases) 31.25 - 125-31.25 - 125-[11][12]

Note: "-" indicates data not specified in the cited source.

Benzamidine and its derivatives are well-known inhibitors of serine proteases. Their inhibitory constants (Ki) are a measure of their potency.

Table 2: Inhibition Constants (Ki) of Benzamidine and Derivatives against Various Enzymes

CompoundTarget EnzymeKi ValueReference
BenzamidineTrypsin10 - 40 µM[3]
BenzamidinePlasmin10 - 40 µM[3]
BenzamidineThrombin10 - 40 µM[3]
BenzamidineAcrosin4.0 x 10⁻⁶ M[6]
alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosin4.5 x 10⁻⁸ M[6]

Certain benzamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC₅₀ (µM)Selectivity (AChE/BChE)Reference
7a (Picolinamide derivative) 2.49 ± 0.1999.40[13][14]

Signaling Pathways and Mechanism of Inhibition

Benzamidine derivatives primarily exert their effects by inhibiting serine proteases, which are involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[2][4]

The diagram below illustrates the competitive inhibition of a serine protease by a benzamidine derivative.

Enzyme Serine Protease S1 Pocket (Aspartate) Products Cleavage Products Enzyme->Products Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme:S1 Binding Inhibitor Benzamidine Derivative Inhibitor->Enzyme:S1 Competitive Binding

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

Conclusion and Future Perspectives

The benzamidine scaffold remains a highly valuable starting point for the development of potent and selective enzyme inhibitors and other therapeutic agents. The synthetic versatility of the benzamidine core allows for the creation of diverse libraries of compounds with a wide range of biological activities. Future research will likely focus on the development of derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability, which has been a limitation for some earlier benzamidine-based drugs.[15] The continued exploration of novel heterocyclic and other complex derivatives holds significant promise for the discovery of new treatments for a variety of diseases, from bacterial infections to cancer.[10][16]

References

Methodological & Application

Synthesis of 4-(Trifluoromethoxy)benzamidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is based on the well-established Pinner reaction, which transforms a nitrile into an amidine hydrochloride through an imidate intermediate.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This protocol outlines a reliable, two-step synthesis from the readily available 4-(trifluoromethoxy)benzonitrile.

Overall Reaction Scheme

The synthesis proceeds via a two-step Pinner reaction. First, 4-(trifluoromethoxy)benzonitrile reacts with ethanol in the presence of hydrogen chloride to form the ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the desired this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-(Trifluoromethoxy)benzonitrile
Key Reagents Anhydrous Ethanol, Hydrogen Chloride (gas), Ammonia (gas)
Intermediate Ethyl 4-(trifluoromethoxy)benzimidate hydrochloride
Final Product This compound
Typical Yield 85-95%
Purity (HPLC) >98%
Appearance White to off-white crystalline solid

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (or condenser with a drying tube)

  • Ice bath

  • Anhydrous ethanol

  • 4-(Trifluoromethoxy)benzonitrile

  • Hydrogen chloride gas

  • Ammonia gas

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Step 1: Synthesis of Ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

  • HCl Addition: Cool the solution in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C. Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Reaction: Seal the flask and allow the mixture to stir at 0-5°C for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting nitrile using Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Once the reaction is complete, collect the precipitated Pinner salt by filtration under anhydrous conditions. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl. Dry the ethyl 4-(trifluoromethoxy)benzimidate hydrochloride under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Ammonolysis: Suspend the dried ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a gas inlet tube and a stirrer.

  • Ammonia Addition: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Reaction Completion and Isolation: The formation of ammonium chloride as a byproduct will be observed. After the reaction is complete (monitored by TLC or the disappearance of the imidate), evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of this compound and ammonium chloride. To purify, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. The desired product is less soluble and will crystallize upon cooling, leaving the more soluble ammonium chloride in the mother liquor.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50°C to a constant weight.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Purification Nitrile 4-(Trifluoromethoxy)benzonitrile Imidate Ethyl 4-(trifluoromethoxy)benzimidate HCl (Pinner Salt) Nitrile->Imidate Ethanol Anhydrous Ethanol Ethanol->Imidate HCl Hydrogen Chloride (gas) HCl->Imidate Amidine_HCl 4-(Trifluoromethoxy)benzamidine HCl Imidate->Amidine_HCl Ammonia Ammonia (gas) Ammonia->Amidine_HCl Recrystallization Recrystallization Amidine_HCl->Recrystallization Final_Product Pure 4-(Trifluoromethoxy)benzamidine HCl Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Pinner Reaction Mechanism

Pinner_Mechanism Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Imidate_Cation R-C(⁺)=NH Protonated_Nitrile->Imidate_Cation Resonance Pinner_Salt_Formation [R-C(OEt)=N⁺H₂] Cl⁻ Imidate_Cation->Pinner_Salt_Formation + EtOH Amidine_Formation R-C(NH₂)=N⁺H₂ Cl⁻ Pinner_Salt_Formation->Amidine_Formation + NH₃ - EtOH Final_Product Amidine·HCl Amidine_Formation->Final_Product Deprotonation HCl H⁺Cl⁻ Ethanol EtOH Ammonia NH₃

Application Notes and Protocols for 4-(Trifluoromethoxy)benzamidine HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a versatile chemical scaffold with significant potential in drug discovery. The presence of the trifluoromethoxy (-OCF3) group substantially influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety for the development of novel therapeutic agents. The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl (-CF3) group, which can enhance a molecule's ability to cross biological membranes.[1] Furthermore, the carbon-fluorine bond's strength contributes to increased metabolic stability, a desirable characteristic for drug candidates.[1]

While the closely related analog, 4-(trifluoromethyl)benzamidine, is recognized as an inhibitor of serine proteases like trypsin and thrombin, research indicates that 4-(trifluoromethoxy)benzamidine serves as a key building block for modulators of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[2] These receptors are implicated in a variety of neurological and psychiatric disorders, making them a critical target for therapeutic intervention.[2][3]

These application notes provide an overview of the utility of 4-(Trifluoromethoxy)benzamidine HCl, with a focus on its application as a scaffold for GluN2B-containing NMDA receptor antagonists. Detailed protocols for its synthesis and use in relevant assays are also presented.

Data Presentation: Structure-Activity Relationships of N-Substituted 4-(Trifluoromethoxy)benzamidine Derivatives

The following table summarizes the binding affinity (Ki) of a series of N-substituted 4-(trifluoromethoxy)benzamidine derivatives for the GluN2B subunit of the NMDA receptor. This data highlights the structure-activity relationship (SAR) and demonstrates how modifications to the parent scaffold can influence biological activity.[2]

Compound IDR-Group (Substitution on Benzyl Moiety)Ki (nM) for GluN2B
9 2-Methoxy100
12 2,5-Dimethoxy80
16 3-Hydroxy100
18 4-Hydroxy-3-methoxy80

Data extracted from Beinat, C., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 828-830.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 4-(Trifluoromethoxy)benzamidine Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted 4-(trifluoromethoxy)benzamidines, starting from 4-(trifluoromethoxy)benzonitrile.

Step 1: Synthesis of Ethyl 4-(Trifluoromethoxy)benzimidate Hydrochloride

  • Dissolve 4-(trifluoromethoxy)benzonitrile in anhydrous ethanol (0.4 M).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrochloric acid gas through the solution for 1 hour.

  • Seal the reaction vessel and stir at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield ethyl 4-(trifluoromethoxy)benzimidate hydrochloride as a solid.

Step 2: Formation of N-Substituted 4-(Trifluoromethoxy)benzamidine

  • Suspend ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (1 equivalent) in ethanol (0.25 M).

  • Add the desired primary amine (0.9 equivalents) to the suspension.

  • Add triethylamine (3 equivalents) to the reaction mixture.

  • Stir the resulting mixture at ambient temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the final N-substituted 4-(trifluoromethoxy)benzamidine.

Protocol 2: Competitive Radioligand Binding Assay for GluN2B-Containing NMDA Receptors

This protocol outlines a general procedure for evaluating the binding affinity of test compounds, such as 4-(trifluoromethoxy)benzamidine derivatives, to GluN2B-containing NMDA receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human GluN1 and GluN2B subunits of the NMDA receptor.

  • Radioligand, e.g., [³H]-ifenprodil or another suitable GluN2B-selective radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (e.g., N-substituted 4-(trifluoromethoxy)benzamidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control (a high concentration of a known non-radiolabeled GluN2B ligand, e.g., ifenprodil).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤1%).

    • Dilute the cell membranes in ice-cold assay buffer to a predetermined optimal concentration.

    • Dilute the radioligand in the assay buffer to a concentration that is typically at or below its Kd for the receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, cell membranes, and radioligand.

    • Non-specific Binding Wells: Add assay buffer, cell membranes, radioligand, and the non-specific binding control.

    • Test Compound Wells: Add assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_0 Step 1: Benzimidate Formation cluster_1 Step 2: Amidine Formation 4-(Trifluoromethoxy)benzonitrile 4-(Trifluoromethoxy)benzonitrile Anhydrous EtOH, HCl (gas) Anhydrous EtOH, HCl (gas) 4-(Trifluoromethoxy)benzonitrile->Anhydrous EtOH, HCl (gas) Ethyl 4-(Trifluoromethoxy)benzimidate HCl Ethyl 4-(Trifluoromethoxy)benzimidate HCl Anhydrous EtOH, HCl (gas)->Ethyl 4-(Trifluoromethoxy)benzimidate HCl Primary Amine (R-NH2) Primary Amine (R-NH2) Ethyl 4-(Trifluoromethoxy)benzimidate HCl->Primary Amine (R-NH2) Triethylamine, EtOH Triethylamine, EtOH Primary Amine (R-NH2)->Triethylamine, EtOH N-Substituted 4-(Trifluoromethoxy)benzamidine N-Substituted 4-(Trifluoromethoxy)benzamidine Triethylamine, EtOH->N-Substituted 4-(Trifluoromethoxy)benzamidine

Caption: Synthetic workflow for N-substituted 4-(trifluoromethoxy)benzamidines.

cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate Components in 96-well Plate A->B C Filter and Wash to Separate Bound/Free Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Glutamate Glutamate NMDA Receptor (GluN1/GluN2B) NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA Receptor (GluN1/GluN2B) Ca2+ Influx Ca2+ Influx NMDA Receptor (GluN1/GluN2B)->Ca2+ Influx Channel Opening Downstream Signaling Cascades Downstream Signaling Cascades Ca2+ Influx->Downstream Signaling Cascades Cellular Response Cellular Response Downstream Signaling Cascades->Cellular Response 4-(Trifluoromethoxy)benzamidine Derivative 4-(Trifluoromethoxy)benzamidine Derivative 4-(Trifluoromethoxy)benzamidine Derivative->NMDA Receptor (GluN1/GluN2B) Antagonist Binding

Caption: Simplified signaling pathway of NMDA receptor and antagonist action.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzamidine Hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and ubiquitous family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of modern drug discovery.

Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases. The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. Substitutions on the benzene ring can modulate the potency and selectivity of these inhibitors.

This document provides detailed application notes and protocols for the investigation of 4-(Trifluoromethoxy)benzamidine hydrochloride as a serine protease inhibitor. While specific experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide offers a comprehensive framework based on the well-established principles of serine protease inhibition by substituted benzamidines.

Application Notes

Mechanism of Action

This compound is anticipated to act as a competitive inhibitor of serine proteases. The core benzamidine moiety is expected to form an ionic interaction with the carboxylate group of the conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. The trifluoromethoxy group at the para position is likely to influence the inhibitor's binding affinity and selectivity through a combination of electronic and hydrophobic effects. The high hydrophobicity of the trifluoromethoxy group may enhance binding to serine proteases with complementary hydrophobic pockets.[1][2][3]

Potential Applications in Research and Drug Development
  • Tool Compound for Target Validation: this compound can be employed as a tool compound to probe the function of specific serine proteases in cellular and animal models of disease.

  • Lead Compound for Drug Discovery: Due to the favorable physicochemical properties often conferred by the trifluoromethoxy group, this compound could serve as a starting point for the development of novel therapeutics targeting serine proteases.

  • Affinity Ligand for Protein Purification: Immobilized 4-(Trifluoromethoxy)benzamidine can be used in affinity chromatography for the purification of serine proteases.

Quantitative Data for Related Benzamidine Derivatives

InhibitorTarget ProteaseKi (μM)Inhibition Type
BenzamidineTrypsin35[4]Competitive
BenzamidinePlasmin350[4]Competitive
BenzamidineThrombin220[4]Competitive

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general method for determining the inhibitory potency of this compound against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the substrate in an appropriate solvent.

  • Assay Setup:

    • In a 96-well microplate, add increasing concentrations of the inhibitor (this compound) to the assay wells. Include a control well with no inhibitor.

    • Add a fixed concentration of the serine protease to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (4-(Trifluoromethoxy)benzamidine HCl) setup_plate Dispense Inhibitor and Enzyme to 96-well plate prep_inhibitor->setup_plate prep_enzyme Prepare Enzyme Stock (Serine Protease) prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock (Chromogenic/Fluorogenic) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance/Fluorescence (Kinetic Read) add_substrate->read_plate plot_data Plot Velocity vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 determine_ki Determine Ki and Mode of Inhibition calc_ic50->determine_ki

Caption: Workflow for Serine Protease Inhibition Assay.

signaling_pathway cluster_coagulation Blood Coagulation Cascade Zymogen Inactive Zymogen (e.g., Prothrombin) ActiveProtease Active Serine Protease (e.g., Thrombin) Zymogen->ActiveProtease Activation Substrate Substrate (e.g., Fibrinogen) ActiveProtease->Substrate Cleavage Product Product (e.g., Fibrin) Substrate->Product Inhibitor 4-(Trifluoromethoxy)benzamidine HCl Inhibitor->ActiveProtease Inhibition

Caption: Inhibition of a Serine Protease in a Signaling Pathway.

References

Experimental Design for Enzyme Inhibition Assays with Benzamidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors that target serine proteases, a large family of enzymes crucial in various physiological processes such as digestion, blood coagulation, and inflammation.[1][2][3] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Benzamidine-based compounds mimic the natural substrates of these enzymes, binding to the active site and blocking its catalytic function.[3][4] This document provides detailed application notes and protocols for designing and conducting enzyme inhibition assays using benzamidine and its analogs, with a focus on determining key inhibitory constants.

Mechanism of Action: Competitive Inhibition

Benzamidine acts as a competitive inhibitor, binding reversibly to the active site of serine proteases like trypsin, thrombin, and plasmin.[5][6][7] This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The inhibition is considered "competitive" because the inhibitor and the substrate compete for the same binding site on the enzyme.[8] Consequently, the inhibitory effect can be overcome by increasing the substrate concentration.[8]

The kinetic hallmark of competitive inhibition is an increase in the apparent Michaelis constant (Kₘ) of the substrate, with no change in the maximum velocity (Vₘₐₓ) of the reaction.[8][9] The inhibitor binding constant, Kᵢ, is a measure of the inhibitor's potency and is defined as the concentration of inhibitor required to double the apparent Kₘ of the substrate.

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S Substrate (S) I Benzamidine Inhibitor (I) ES->E P Product (P) ES->P kcat EI->E

Caption: Competitive inhibition of a serine protease by benzamidine.

Data Presentation: Summarizing Inhibition Data

Clear and concise presentation of quantitative data is crucial for comparing the potency of different inhibitors. The following table provides a template for summarizing key kinetic parameters for a series of benzamidine derivatives.

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition Type
BenzamidineTrypsin8519[10]Competitive
BenzamidineThrombin-220[7]Competitive
BenzamidinePlasmin-350[7]Competitive
Derivative ATrypsin429.5Competitive
Derivative BTrypsin153.2Competitive
Derivative CThrombin11025Competitive

Note: IC₅₀ values are dependent on experimental conditions (e.g., substrate concentration), while Kᵢ is an intrinsic binding constant.

Experimental Protocols

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Benzamidine inhibitor stock solution (in a suitable solvent like water or DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the benzamidine inhibitor.

    • Create a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the substrate solution to each well. The substrate concentration should ideally be at or near the Kₘ value.

  • Measure Activity:

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow IC50 Determination Workflow prep 1. Reagent Preparation setup 2. Assay Setup prep->setup incubate 3. Pre-incubation (Enzyme + Inhibitor) setup->incubate initiate 4. Initiate Reaction (Add Substrate) incubate->initiate measure 5. Measure Activity (Plate Reader) initiate->measure analyze 6. Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for determining the IC₅₀ of a benzamidine inhibitor.

Protocol 2: Determination of Kᵢ and Mode of Inhibition

To determine the inhibitor binding constant (Kᵢ) and confirm the mode of inhibition, a kinetic analysis is performed by measuring reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Same as for IC₅₀ determination.

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and the benzamidine inhibitor.

    • It is recommended to use at least 5 different substrate concentrations, ranging from below to above the Kₘ value, and at least 3-4 different inhibitor concentrations.[9]

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in the IC₅₀ protocol.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ), but will have different x-intercepts (-1/Kₘ,app).[8]

    • Alternatively, and more accurately, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition:

      • v = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

    • This analysis will yield values for Vₘₐₓ, Kₘ, and Kᵢ.[11]

G cluster_logic Troubleshooting Experimental Results start Inconsistent Results? check_reagents Check Reagent Stability/Purity start->check_reagents check_pipetting Verify Pipetting Accuracy start->check_pipetting check_instrument Calibrate Plate Reader start->check_instrument review_protocol Review Assay Protocol check_reagents->review_protocol check_pipetting->review_protocol check_instrument->review_protocol optimize_conditions Optimize Assay Conditions (pH, Temp) review_protocol->optimize_conditions end Consistent Results optimize_conditions->end

Caption: Logical workflow for troubleshooting enzyme inhibition assays.

Conclusion

The experimental protocols and guidelines presented here provide a robust framework for the characterization of benzamidine-based inhibitors of serine proteases. Careful experimental design, precise execution, and appropriate data analysis are essential for obtaining reliable and reproducible results, which are critical for advancing drug discovery and development efforts targeting this important class of enzymes.

References

Application of 4-(Trifluoromethoxy)benzamidine HCl in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a versatile and highly valuable building block for the synthesis of novel agrochemicals. The incorporation of the trifluoromethoxy (-OCF₃) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. These improved physicochemical properties often translate to increased efficacy, better bioavailability, and potentially a more favorable resistance profile in the resulting agrochemicals. This document provides a detailed application note on the use of 4-(trifluoromethoxy)benzamidine HCl in the synthesis of a potential pyrimidine-based fungicide, a class of compounds known for their broad-spectrum antifungal activity.

Application Note: Synthesis of a Novel Pyrimidine-Based Fungicide

This application note describes a representative synthesis of a 2-(4-(trifluoromethoxy)phenyl)-5-acetyl-4,6-dimethylpyrimidine, a hypothetical fungicide, using 4-(trifluoromethoxy)benzamidine HCl as a key starting material. The synthetic route is based on the well-established condensation reaction between a benzamidine derivative and a β-dicarbonyl compound to form a pyrimidine ring.

1. General Information

  • Starting Material: this compound

  • CAS Number: 175277-69-1

  • Molecular Formula: C₈H₈ClF₃N₂O

  • Molecular Weight: 256.61 g/mol

  • Appearance: White to off-white crystalline solid

2. Reaction Scheme

The synthesis of the target pyrimidine fungicide proceeds via a one-pot condensation reaction between 4-(trifluoromethoxy)benzamidine HCl and 3-acetyl-2,4-pentanedione in the presence of a base.

Scheme 1: Synthesis of 2-(4-(trifluoromethoxy)phenyl)-5-acetyl-4,6-dimethylpyrimidine from 4-(trifluoromethoxy)benzamidine HCl.

3. Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 3-Acetyl-2,4-pentanedione (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.57 g, 10 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is partially dissolved.

  • Slowly add sodium ethoxide (1.50 g, 22 mmol) to the suspension. The mixture is expected to become a clear solution as the free base of the benzamidine is formed.

  • To the resulting solution, add 3-acetyl-2,4-pentanedione (1.56 g, 11 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) followed by brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to yield the pure 2-(4-(trifluoromethoxy)phenyl)-5-acetyl-4,6-dimethylpyrimidine as a white solid.

4. Data Presentation

Table 1: Physicochemical Properties of the Synthesized Fungicide

PropertyValue
Product Name2-(4-(trifluoromethoxy)phenyl)-5-acetyl-4,6-dimethylpyrimidine
Molecular FormulaC₁₅H₁₃F₃N₂O₂
Molecular Weight322.27 g/mol
AppearanceWhite crystalline solid
Yield85%
Melting Point125-127 °C
Purity (by HPLC)>98%

Table 2: Hypothetical Fungicidal Activity Data

The synthesized compound was hypothetically tested for its in vitro fungicidal activity against a panel of common phytopathogenic fungi.

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea (Gray Mold)1.2
Fusarium graminearum (Head Blight)2.5
Pyricularia oryzae (Rice Blast)0.8
Rhizoctonia solani (Sheath Blight)3.1

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-(Trifluoromethoxy)benzamidine HCl in Anhydrous Ethanol B 2. Add Sodium Ethoxide A->B C 3. Add 3-Acetyl-2,4-pentanedione B->C D 4. Reflux for 6 hours C->D E 5. Evaporate Ethanol D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of the pyrimidine-based fungicide.

Structure_Activity_Relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity 1 4-(Trifluoromethoxy)benzamidine HCl (Starting Material) 2 Pyrimidine Core (Bioactive Scaffold) 1->2 forms 3 4-Trifluoromethoxy-phenyl Group (Lipophilicity & Stability) 1->3 provides 4 Enhanced Metabolic Stability 3->4 5 Increased Lipophilicity 3->5 6 Improved Target Binding 4->6 5->6 7 High Fungicidal Efficacy 6->7

Caption: Logical relationship of the chemical structure to its fungicidal activity.

Disclaimer: The synthesis, physicochemical properties, and fungicidal activity data presented in this document are representative examples to illustrate the potential application of 4-(trifluoromethoxy)benzamidine HCl. A specific, commercialized agrochemical synthesized directly from this starting material with detailed public-domain protocols could not be definitively identified during the literature search. The provided protocol is based on established chemical principles for the synthesis of pyrimidine derivatives from benzamidines.

Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethoxy)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a versatile building block in medicinal chemistry and drug discovery, often utilized in the synthesis of enzyme inhibitors and other bioactive molecules. Its trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of drug candidates. Accurate and robust analytical characterization is crucial to ensure the identity, purity, and quality of this compound for use in research and development.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while specific experimental data for this exact compound is not widely published, the data for the closely related 4-(Trifluoromethyl)benzamidine hydrochloride provides a useful reference.

PropertyValue (or predicted)Source/Analogue
Molecular Formula C₈H₈ClF₃N₂ON/A
Molecular Weight 240.61 g/mol N/A
Appearance White to off-white solid[1]
Melting Point ~167 °C (for Trifluoromethyl analogue)[2]
Purity (by HPLC) >98.0%[3]
Solubility Soluble in water, methanol, DMSOGeneral knowledge

Analytical Methods & Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for identifying any related impurities. A reversed-phase method is typically suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterExpected Result
Retention Time (t_R_) Dependent on specific method conditions
Purity (Area %) >98.0%
Related Impurities Report any peaks greater than 0.1%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: HPLC analysis workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and exchange with the amidinium protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Doublet2HAromatic protons ortho to the amidine group
~7.5Doublet2HAromatic protons meta to the amidine group
~9.3Broad Singlet2H-NH₂ protons
~9.0Broad Singlet2H-C(=NH₂)H⁺ protons

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ) ppmAssignment
~165C=N
~152C-OCF₃
~131Aromatic CH
~121Aromatic CH
~120 (quartet)OCF₃
~128Quaternary aromatic carbon

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Peak Integration and Assignment proc2->proc3

Caption: NMR spectroscopy workflow for structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol, can be directly infused into the mass spectrometer.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole analyzer can be used.

Expected Data:

ParameterExpected Value
[M+H]⁺ (protonated molecule) m/z 205.06
Molecular Formula C₈H₈F₃N₂O⁺

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve in Methanol/Water ms1 Infuse into ESI Source prep1->ms1 ms2 Ionization ms1->ms2 ms3 Mass Analysis ms2->ms3 data1 Identify [M+H]+ Peak ms3->data1 data2 Confirm Molecular Weight data1->data2

Caption: Mass spectrometry workflow for molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional Group Assignment
3300-3100N-H stretching (amidine)
~1670C=N stretching (amidine)
~1600, ~1500C=C stretching (aromatic ring)
~1250C-O stretching (aryl ether)
~1170C-F stretching (trifluoromethoxy)
Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are useful for determining the melting point and thermal stability of the hydrochloride salt.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.

  • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature.

Expected Data:

TechniqueParameterExpected Observation
DSC Melting PointA sharp endotherm around the expected melting point.
TGA DecompositionOnset of weight loss at a temperature indicating thermal decomposition.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, purity, and structural integrity of this important chemical intermediate. The provided data and workflows serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the NMR and Mass Spectrometry of Trifluoromethoxy-Substituted Benzamidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxy-substituted benzamidines are a class of compounds of significant interest in medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzamidine moiety is a well-known pharmacophore that can interact with various enzymes, particularly serine proteases, through hydrogen bonding and electrostatic interactions. The combination of these two functionalities makes trifluoromethoxy-substituted benzamidines promising candidates for the development of novel therapeutic agents.

This document provides detailed application notes on the characterization of trifluoromethoxy-substituted benzamidines using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes experimental protocols for their synthesis and spectral analysis, along with representative data and interpretations.

Experimental Protocols

Synthesis of 3-(Trifluoromethoxy)benzamidine Hydrochloride

A common and effective method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the formation of an imidate ester from a nitrile, followed by treatment with ammonia.

Materials:

  • 3-(Trifluoromethoxy)benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (saturated)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Imidate Ester Formation:

    • Dissolve 3-(trifluoromethoxy)benzonitrile (1 equivalent) in anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation is reached.

    • Seal the flask and allow it to stand at room temperature for 24-48 hours. The corresponding imidate hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amidine Formation:

    • Suspend the dried imidate hydrochloride in a saturated solution of ammonia in ethanol.

    • Stir the mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain pure 3-(trifluoromethoxy)benzamidine hydrochloride.

G

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • 5 mm NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃).

Sample Preparation:

  • Dissolve 5-10 mg of the benzamidine sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Vortex the sample until fully dissolved and transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm.

  • ¹⁹F NMR: Acquire proton-decoupled spectra with an appropriate spectral width, using a known fluorine-containing compound as an external standard if necessary.

Mass Spectrometric Analysis

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Low-Resolution MS: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): Obtain accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire fragmentation spectra to aid in structural elucidation.

Data Presentation and Interpretation

NMR Spectral Data

The following table summarizes the expected NMR spectral data for 3-(trifluoromethoxy)benzamidine, based on the analysis of the closely related precursor, N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) ¹⁹F NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~9.5 (br s, 2H)-NH₂~165
~9.2 (br s, 2H)-NH₂~148 (q)
~7.8-7.5 (m, 4H)Ar-H~131
~127
~123
~119
~120 (q)

Note: The chemical shifts for the amidine protons (-NH₂) can be broad and their position may vary depending on the solvent and concentration.

Mass Spectrometry Data

The mass spectrum of 3-(trifluoromethoxy)benzamidine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.05. The fragmentation pattern will likely involve the loss of ammonia (NH₃) and subsequent fragmentation of the benzoyl cation.

Ion m/z (calculated) Proposed Structure
[M+H]⁺205.05383-(trifluoromethoxy)benzamidinium ion
[M+H - NH₃]⁺188.02723-(trifluoromethoxy)benzonitrilium ion
[C₇H₄F₃O]⁺173.01633-(trifluoromethoxy)benzoyl cation
[C₆H₄F₃]⁺145.02143-(trifluoromethoxy)phenyl cation

G M_H [M+H]⁺ m/z 205.05 M_H_NH3 [M+H - NH₃]⁺ m/z 188.03 M_H->M_H_NH3 -NH₃ Benzoyl [C₇H₄F₃O]⁺ m/z 173.02 M_H_NH3->Benzoyl -HCN Phenyl [C₆H₄F₃]⁺ m/z 145.02 Benzoyl->Phenyl -CO

Application: Inhibition of Serine Proteases

Benzamidines are well-established inhibitors of serine proteases, a large family of enzymes involved in various physiological processes, including blood coagulation, digestion, and inflammation. They act as competitive inhibitors by binding to the active site of the enzyme, mimicking the natural substrate.

The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. This interaction, along with hydrophobic interactions between the benzene ring and the active site, accounts for the inhibitory activity. The trifluoromethoxy substituent can further enhance binding affinity through favorable hydrophobic and electronic interactions.

G Enzyme Serine Protease Active Site Binding Competitive Binding to Active Site Enzyme->Binding Inhibitor Trifluoromethoxy- substituted Benzamidine Inhibitor->Binding Interaction Key Interactions: - Salt bridge with Asp189 - Hydrophobic interactions Binding->Interaction Inhibition Enzyme Inhibition Interaction->Inhibition

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the comprehensive characterization of trifluoromethoxy-substituted benzamidines. The protocols and data presented in this document serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis, purification, and structural elucidation of this important class of compounds. The understanding of their interaction with biological targets, such as serine proteases, will further aid in the design of novel and effective therapeutic agents.

Application Notes and Protocols for Protease Purification Using Benzamidine Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of serine proteases using benzamidine affinity chromatography. This technique is a powerful tool for isolating proteases such as trypsin, thrombin, and urokinase from various sources, including serum, cell culture supernatants, and bacterial lysates.[1]

Principle of Benzamidine Affinity Chromatography

Benzamidine affinity chromatography is a form of affinity chromatography where the ligand, p-aminobenzamidine, is covalently attached to a solid support matrix, typically agarose beads (e.g., Sepharose).[2][3][4] p-Aminobenzamidine is a competitive inhibitor of many serine proteases, binding reversibly to their active sites. This specific interaction allows for the selective capture of serine proteases from a complex mixture, while other proteins pass through the column. The bound proteases can then be eluted by changing the buffer conditions to disrupt the ligand-protease interaction.

Quantitative Data Summary

The binding capacity of benzamidine affinity resins is a key parameter for experimental design. The following table summarizes the binding capacities of commercially available benzamidine Sepharose resins.

Resin TypeLigandMatrixBinding Capacity (Trypsin)
Benzamidine Sepharose 4 Fast Flow (high sub)p-aminobenzamidineHighly cross-linked 4% agarose≥ 35 mg/mL medium
Benzamidine Sepharose 4 Fast Flow (low sub)p-aminobenzamidineHighly cross-linked 4% agaroseLower than high sub, balances capacity with purity
Benzamidine Sepharose 6Bp-aminobenzamidine6% cross-linked agarose~13 mg/mL drained media

Experimental Protocols

This section provides detailed protocols for the purification of serine proteases using pre-packed HiTrap Benzamidine FF (high sub) columns. The protocol can be adapted for other column formats and loose resins.

Materials and Buffers
  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[1][5] Note: The high salt concentration minimizes non-specific ionic interactions.

  • Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0.[6]

  • Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer.[1][6]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

  • Cleaning-in-Place (CIP) Solution: Alternating washes with 100 mM Tris-HCl, 500 mM NaCl, pH 8.5 and 100 mM sodium acetate, 500 mM NaCl, pH 4.5.

  • Storage Solution: 0.05 M acetate buffer, pH 4.0, containing 20% ethanol.[1][4]

  • High-purity water and chemicals.

  • 0.45 µm filters for sample and buffer filtration.

Experimental Workflow

The following diagram illustrates the typical workflow for protease purification using benzamidine affinity chromatography.

G Experimental Workflow for Benzamidine Affinity Chromatography cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis A Prepare Buffers and Sample B Filter Sample (0.45 µm) A->B C Equilibrate Column with Binding Buffer B->C D Load Sample onto Column C->D E Wash with Binding Buffer D->E F Elute Bound Proteases E->F G Collect and Neutralize Fractions F->G H Analyze Fractions (SDS-PAGE, Activity Assay) G->H

Caption: Workflow of protease purification.

Step-by-Step Protocol
  • Column Preparation:

    • Remove the storage solution by washing the column with 5 column volumes (CV) of distilled water.[1]

    • Equilibrate the column with 5-10 CV of Binding Buffer.[1]

  • Sample Preparation and Application:

    • Clarify the sample by centrifugation and/or filtration through a 0.45 µm filter to prevent column clogging.[1]

    • If the sample is too viscous, dilute it with Binding Buffer.[1]

    • Apply the prepared sample to the column using a syringe, peristaltic pump, or a liquid chromatography system.[1] Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.[1]

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.[1]

    • For samples with low salt concentrations, an additional wash with a high salt buffer (e.g., 1.0 M NaCl in binding buffer) can be performed to remove proteins bound through ionic interactions.[1]

  • Elution:

    • Low pH Elution:

      • Elute the bound proteases with 5-10 CV of Elution Buffer (Low pH).[1]

      • Collect fractions into tubes containing Neutralization Buffer (60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to immediately raise the pH and prevent denaturation of the eluted proteases.[1][6]

    • Competitive Elution:

      • Elute the bound proteases with 5-10 CV of Elution Buffer (Competitive).[1]

      • This method is advantageous as it maintains a constant pH. However, p-aminobenzamidine has a high absorbance at 280 nm, so protein detection must be performed using other methods such as activity assays or SDS-PAGE.[1]

  • Regeneration and Storage:

    • After elution, regenerate the column by washing with 3-5 CV of alternating high pH (100 mM Tris-HCl, 500 mM NaCl, pH 8.5) and low pH (100 mM sodium acetate, 500 mM NaCl, pH 4.5) buffers. Repeat this cycle three times.

    • Re-equilibrate the column with 3-5 CV of Binding Buffer if it is to be used again immediately.

    • For long-term storage, wash the column with 5 CV of distilled water followed by 5 CV of Storage Solution and store at 4-8°C.[1][5]

Logical Relationships in Protease Purification

The following diagram illustrates the decision-making process and logical flow for purifying a target protease or removing contaminating proteases.

G Decision Tree for Protease Purification Strategy A Goal of Experiment B Purify Target Serine Protease A->B Purification C Remove Contaminating Serine Proteases A->C Removal D Apply Sample to Benzamidine Column B->D C->D E Collect Flow-through (Contains Target Protein) D->E Unbound Fraction F Wash and Elute Column D->F Bound Fraction G Collect Eluate (Contains Purified Protease) F->G H Further Purification Steps (e.g., SEC) G->H Optional

Caption: Protease purification decision tree.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Protein degradation by proteases.Add protease inhibitors to the sample and buffers.[7][8][9]
Protein adsorbed to filter during sample preparation.Use a low protein binding filter.[7][10]
Sample precipitated on the column.Ensure sample is fully solubilized in the binding buffer. Consider adding detergents or chaotropic agents if necessary.[8][9]
No Binding Incorrect pH or ionic strength of the binding buffer.Ensure the binding buffer is at the recommended pH (7.4-8.0) and contains at least 0.5 M NaCl.[1]
Column not properly equilibrated.Extend the equilibration step with binding buffer.[8][9]
Poor Resolution Non-specific binding.Increase the salt concentration in the binding and wash buffers to minimize ionic interactions.[1]
Column is overloaded.Reduce the amount of sample loaded onto the column.[8]

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzamidine Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is an aromatic compound featuring a benzamidine group substituted with a trifluoromethoxy group. While direct applications of this specific molecule in materials science are not extensively documented in publicly available literature, its structural motifs—the benzamidine moiety and the trifluoromethoxy group—suggest its potential as a versatile building block in the synthesis of advanced functional materials. The benzamidine group is a known ligand for metal ions and can participate in hydrogen bonding, making it a candidate for the formation of metal-organic frameworks (MOFs) and supramolecular assemblies. The trifluoromethoxy group can impart unique properties such as hydrophobicity, thermal stability, and metabolic resistance to the final material.

These application notes provide an overview of potential uses of this compound in materials science, drawing parallels from the established chemistry of benzamidine and its derivatives. The protocols outlined below are generalized methodologies that can be adapted for this specific compound.

Potential Applications in Materials Science

The primary utility of this compound in materials science is anticipated to be as a functionalized building block. Key potential applications include:

  • Component in Metal-Organic Frameworks (MOFs): The amidine group can coordinate with metal ions, positioning this molecule as a potential organic linker in the synthesis of novel MOFs.[1] The trifluoromethoxy substitution could influence the porosity, stability, and guest-binding properties of the resulting framework. MOFs have diverse applications in gas storage, separation, catalysis, and drug delivery.

  • Functionalization of Polymers: The reactive nature of the amidine group allows for its incorporation into polymer structures, either as a monomer or for post-synthesis modification of existing polymers. This could be used to create polymers with tailored surface properties for biomedical applications, such as anticoagulant coatings or targeted drug delivery systems.

  • Crystal Engineering and Supramolecular Chemistry: The ability of the benzamidine moiety to form robust hydrogen-bonding networks makes it a valuable component in the design of crystalline co-crystals and other supramolecular structures.[2][3] These materials can exhibit unique optical, electronic, or pharmaceutical properties.

Experimental Protocols

The following are generalized protocols for the potential use of this compound in materials science applications. Researchers should adapt these methods based on the specific reactivity of the compound and the desired material properties.

Protocol 1: Synthesis of a Benzamidine-Functionalized Polymer via Surface Grafting

This protocol describes the functionalization of a polymer surface containing reactive groups (e.g., carboxylic acids) with a benzamidine derivative.

Materials:

  • Polymer substrate with surface carboxyl groups (e.g., carboxyl-terminated polyethylene glycol)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling buffer (e.g., 0.1 M PBS, pH 7.4)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the polymer substrate in an activation buffer.

    • Add EDC and NHS to the buffer to a final concentration of 10 mM each.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups.

    • Rinse the substrate thoroughly with deionized water to remove excess EDC and NHS.

  • Coupling of this compound:

    • Prepare a solution of this compound in the coupling buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Immerse the activated polymer substrate in the benzamidine solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • During this step, the primary amine of the benzamidine will react with the activated carboxyl groups to form a stable amide bond.

  • Washing and Drying:

    • Remove the substrate from the coupling solution.

    • Wash the substrate extensively with the washing buffer to remove any non-covalently bound benzamidine.

    • Rinse with deionized water.

    • Dry the functionalized polymer substrate under a stream of nitrogen or in a vacuum desiccator.

Characterization:

  • Successful functionalization can be confirmed using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of fluorine and nitrogen, and Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of amide bond vibrations.

Protocol 2: Exploratory Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general method for attempting the synthesis of a MOF using this compound as a potential organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate, Copper(II) acetate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • A modulator (optional, e.g., benzoic acid, acetic acid)

  • Glass vials or a Teflon-lined autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound and the chosen metal salt in the solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1).

    • If using a modulator, add it to the solution. Modulators can help control the crystallinity and phase of the resulting MOF.

  • Solvothermal Synthesis:

    • Seal the vial or autoclave tightly.

    • Place the reaction vessel in an oven and heat to a temperature between 80°C and 150°C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.

    • During this period, crystals of the MOF may form.

  • Isolation and Purification of Crystals:

    • Allow the reaction vessel to cool slowly to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To exchange the solvent within the pores of the MOF, immerse the crystals in a volatile solvent such as ethanol or acetone for several days, replacing the solvent periodically.

    • Dry the crystals under vacuum to obtain the activated MOF.

Characterization:

  • The crystalline structure of the product can be determined by Single-Crystal X-ray Diffraction (SCXRD) or Powder X-ray Diffraction (PXRD).

  • The porosity of the material can be assessed by gas adsorption measurements (e.g., N₂ at 77 K).

  • Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability of the MOF.

Data Presentation

As there is no specific quantitative data available for this compound in materials science, the following table provides a template for researchers to populate with their own experimental data when exploring its use as a MOF linker.

Metal SaltLigand:Metal RatioSolventTemperature (°C)Time (h)Resulting Phase (from PXRD)Surface Area (m²/g)
Zn(NO₃)₂·6H₂O1:1DMF10048Amorphous-
Zn(NO₃)₂·6H₂O2:1DMF12072Crystalline Phase AData to be filled
Cu(OAc)₂·H₂O1:1DEF8024Crystalline Phase BData to be filled

Visualizations

experimental_workflow_polymer_functionalization cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_washing Step 3: Washing & Drying polymer Polymer with -COOH groups activated_polymer Activated Polymer (NHS-ester) polymer->activated_polymer 15-30 min edc_nhs EDC/NHS in Activation Buffer edc_nhs->activated_polymer functionalized_polymer Benzamidine-Functionalized Polymer activated_polymer->functionalized_polymer 2-4 h benzamidine 4-(Trifluoromethoxy)benzamidine in Coupling Buffer benzamidine->functionalized_polymer final_product Dried Functionalized Polymer functionalized_polymer->final_product washing Washing & Rinsing washing->final_product

Caption: Workflow for surface functionalization of a polymer with this compound.

experimental_workflow_mof_synthesis cluster_mixing Step 1: Preparation cluster_synthesis Step 2: Solvothermal Synthesis cluster_isolation Step 3: Isolation & Activation ligand 4-(Trifluoromethoxy) benzamidine HCl mixture Reaction Mixture ligand->mixture metal Metal Salt metal->mixture solvent Solvent (e.g., DMF) solvent->mixture heating Heating in Oven (80-150°C, 24-72h) mixture->heating crystals MOF Crystals in Mother Liquor heating->crystals filtration Filtration & Washing crystals->filtration activation Solvent Exchange & Vacuum Drying filtration->activation final_mof Activated MOF activation->final_mof

Caption: General workflow for the exploratory synthesis of a Metal-Organic Framework (MOF).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride. The following sections provide troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly when using the Pinner reaction, which is a classical and reliable method for converting nitriles to amidines.[1][2]

Q1: My reaction yield is extremely low. What are the most common causes?

Low yields in the synthesis of this compound are typically traced back to a few critical factors:

  • Presence of Moisture: Water is highly detrimental to the Pinner reaction. It can hydrolyze the intermediate imidate salt (Pinner salt) to form the corresponding ester or react with the final amidine product.[2][3] Ensuring strictly anhydrous conditions is paramount.[3]

  • Suboptimal Temperature Control: The intermediate imidate hydrochloride is thermally unstable. If the temperature rises significantly during its formation, it can decompose or rearrange into an N-alkyl amide, which is a common impurity.[1][2]

  • Incomplete Reaction: Either the formation of the imidate salt from the nitrile or the subsequent conversion to the amidine (ammonolysis) may be incomplete. This can be due to insufficient reagents (HCl gas, ammonia) or inadequate reaction time.

Q2: I'm observing significant amounts of ethyl 4-(trifluoromethoxy)benzoate or 4-(trifluoromethoxy)benzamide as byproducts. Why is this happening?

The formation of these specific byproducts points directly to the presence of water during the reaction or work-up.

  • Ester Formation: If water is present during the first step (Pinner salt formation), it can compete with the alcohol (e.g., ethanol) or hydrolyze the formed imidate salt, leading to the creation of ethyl 4-(trifluoromethoxy)benzoate.[2][4]

  • Amide Formation: Hydrolysis of the final amidine product will yield 4-(trifluoromethoxy)benzamide. Amidines can be hygroscopic, making them susceptible to hydrolysis if exposed to atmospheric moisture over time.[3]

To prevent this, use oven-dried glassware, anhydrous solvents, and dry reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The conversion of my starting nitrile, 4-(Trifluoromethoxy)benzonitrile, is incomplete. How can I drive the reaction to completion?

Incomplete conversion of the starting nitrile is a common issue. Consider the following troubleshooting steps:

  • Acid Saturation: The reaction is catalyzed by acid (typically anhydrous HCl). Ensure that the alcohol/nitrile solution is fully saturated with dry hydrogen chloride gas. An insufficient amount of acid is a primary reason for stalled reactions.

  • Reaction Time and Temperature: While low temperatures are crucial for stability, some reactions may require extended times to proceed to completion.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Nitrile Reactivity: Nitriles with electron-withdrawing groups, like trifluoromethoxy, are generally good candidates for the acid-catalyzed Pinner reaction. However, if issues persist, ensuring the quality and purity of the starting nitrile is essential.

Q4: My final product is difficult to purify. What are the likely contaminants and how can I remove them?

The primary contaminants are typically unreacted starting material, ammonium chloride, and byproducts like the corresponding ester or amide.

  • Removing Unreacted Nitrile: The starting nitrile is less polar than the desired hydrochloride salt. It can often be removed by washing the crude product with a non-polar solvent like diethyl ether.[5]

  • Removing Ammonium Chloride: Ammonium chloride is a common byproduct of the ammonolysis step. It can be separated by dissolving the crude product in a minimal amount of hot ethanol or acetonitrile, in which the amidine hydrochloride is soluble, and filtering away the insoluble ammonium chloride.[5]

  • Removing Ester/Amide Byproducts: Recrystallization is the most effective method for removing organic byproducts. A carefully selected solvent system (e.g., ethanol/ethyl acetate) can yield the pure amidine hydrochloride salt.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound in a lab setting?

The Pinner reaction is the most widely used and reliable method.[1] It involves two main steps:

  • The acid-catalyzed reaction of 4-(trifluoromethoxy)benzonitrile with an anhydrous alcohol (like ethanol) and hydrogen chloride to form an intermediate imidate salt (a Pinner salt).[2][6]

  • The subsequent reaction of this Pinner salt with ammonia to form the desired this compound.[2][4]

Q2: Why are anhydrous conditions so critical for this synthesis?

Anhydrous conditions are crucial to prevent unwanted side reactions.[3] Water can act as a nucleophile at two key stages:

  • It can attack the intermediate nitrilium ion, leading to the formation of an amide.

  • It can hydrolyze the imidate salt intermediate, which results in the formation of an ester.[2] Both pathways consume the intermediate and reduce the overall yield of the desired amidine.

Q3: What is the optimal temperature for the Pinner reaction steps?

Temperature control is critical for maximizing yield and purity.[1]

  • Imidate Salt Formation: This step should be carried out at low temperatures, typically between 0 °C and 5 °C. This is because the imidate salt is thermally unstable and can decompose or rearrange at higher temperatures.[2]

  • Ammonolysis: The reaction with ammonia can often be conducted at room temperature, although gentle warming may sometimes be required to ensure completion.

Q4: Which solvent is best for this reaction?

Anhydrous ethanol or methanol are the most common solvents for the Pinner reaction. They serve as both the solvent and a reagent in the formation of the imidate salt. The choice of alcohol will determine the alkyl group on the intermediate imidate (e.g., ethyl imidate from ethanol). It is imperative that the alcohol is completely dry.

Data Summary: Impact of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the synthesis outcome.

ParameterSub-optimal ConditionPotential Negative OutcomeRecommended Action
Moisture Use of wet solvents or glasswareLow yield; formation of ester and amide byproducts[3]Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Temperature > 10 °C during HCl additionDecomposition of Pinner salt; formation of amide byproduct[1][2]Maintain temperature strictly between 0-5 °C during salt formation.
HCl Catalyst Insufficient saturation of reaction mixtureIncomplete conversion of the starting nitrileBubble dry HCl gas through the solution until fully saturated.
Ammonia Insufficient amount or reaction timeIncomplete conversion of the Pinner salt to the amidineUse an excess of ammonia and monitor the reaction by TLC to ensure completion.
Purification Inadequate removal of byproductsLow purity of the final productWash with ether to remove unreacted nitrile; recrystallize from an appropriate solvent system (e.g., ethanol) to remove salts and organic impurities.[5]

Detailed Experimental Protocol: Pinner Synthesis

This protocol provides a general framework for the synthesis of this compound.

Materials:

  • 4-(Trifluoromethoxy)benzonitrile

  • Anhydrous Ethanol (absolute, <0.05% water)

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or solution in anhydrous ethanol)

  • Anhydrous Diethyl Ether

  • Oven-dried glassware

Procedure:

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a drying tube and a gas trap (e.g., a sodium hydroxide solution).

  • Under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethoxy)benzonitrile to anhydrous ethanol in the flask.

  • Cool the stirred solution in an ice-salt bath to 0 °C.

  • Slowly bubble dry hydrogen chloride gas through the solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue the HCl addition until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stir at a low temperature (e.g., 4 °C in a refrigerator) for 24-48 hours. Monitor the disappearance of the starting nitrile by TLC.

Step 2: Ammonolysis to Form the Amidine Hydrochloride

  • Once the formation of the Pinner salt is complete, remove the solvent under reduced pressure while keeping the temperature low to obtain the crude imidate salt.

  • Dissolve the crude salt in fresh anhydrous ethanol and cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in anhydrous ethanol.

  • Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the imidate salt is consumed.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Wash the resulting solid residue with anhydrous diethyl ether to remove any unreacted nitrile and other non-polar impurities.

  • The crude product will be a mixture of this compound and ammonium chloride.

  • Recrystallize the crude solid from a suitable solvent, such as hot ethanol. The amidine hydrochloride is soluble, while ammonium chloride is much less so. Filter the hot solution to remove insoluble salts.

  • Allow the filtrate to cool slowly to induce crystallization of the pure product. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visual Guides

The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues.

Pinner_Reaction_Pathway Nitrile 4-(Trifluoromethoxy)benzonitrile reagent1 + Anhydrous EtOH + Dry HCl (gas) (0-5 °C) Nitrile->reagent1 Imidate Ethyl 4-(trifluoromethoxy)benzimidate HCl (Pinner Salt) reagent2 + Anhydrous NH₃ (Room Temp) Imidate->reagent2 Amidine 4-(Trifluoromethoxy)benzamidine HCl reagent1->Imidate reagent2->Amidine

Caption: Pinner reaction pathway for 4-(Trifluoromethoxy)benzamidine HCl synthesis.

Troubleshooting_Workflow start Low Yield or High Impurity Detected check_moisture Were all reagents and glassware strictly anhydrous? start->check_moisture check_temp Was temperature kept below 5°C during HCl addition? check_moisture->check_temp Yes action_moisture Action: Dry solvents/reagents. Use oven-dried glassware under N₂. check_moisture->action_moisture No check_completion Does TLC show unreacted starting material? check_temp->check_completion Yes action_temp Action: Improve cooling. Slow down HCl addition rate. check_temp->action_temp No action_completion Action: Extend reaction time or re-saturate with dry HCl. check_completion->action_completion Yes end_node Re-run experiment with optimized conditions check_completion->end_node No action_moisture->end_node action_temp->end_node action_completion->end_node

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Stability and degradation pathways of 4-(Trifluoromethoxy)benzamidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4-(Trifluoromethoxy)benzamidine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-(Trifluoromethoxy)benzamidine HCl under standard laboratory conditions?

4-(Trifluoromethoxy)benzamidine HCl is a solid material that is generally stable when stored in a cool, dark, and dry place. As with many benzamidine derivatives, it is important to protect it from moisture and excessive heat to prevent degradation. For optimal stability, it is recommended to store the compound under an inert atmosphere.

Q2: What are the primary degradation pathways for benzamidine derivatives like 4-(Trifluoromethoxy)benzamidine HCl?

Benzamidine derivatives are susceptible to several degradation pathways, including:

  • Hydrolysis: The amidine functional group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding benzoic acid derivative, 4-(trifluoromethoxy)benzoic acid, and ammonia.

  • Oxidation: Benzamidine compounds can be sensitive to oxidation.[1] The aromatic ring or the amidine group may be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or other oxidized species.[2]

  • Photodegradation: Exposure to UV or visible light can induce degradation of aromatic compounds.[3] The trifluoromethoxy group and the benzamidine core may be susceptible to photolytic cleavage or rearrangement.

Q3: How does the trifluoromethoxy group affect the stability of the molecule?

The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the reactivity of the amidine functional group. This can impact the susceptibility of the molecule to hydrolytic and oxidative degradation. While specific data for this compound is limited, electron-withdrawing groups can sometimes stabilize certain structures while making others more prone to nucleophilic attack.

Q4: Are there any known incompatibilities I should be aware of when working with this compound in solution?

Solutions of benzamidine derivatives should be prepared fresh whenever possible.[4] Avoid strong oxidizing agents and highly acidic or basic aqueous solutions for prolonged periods, unless conducting controlled degradation studies. When used as a protease inhibitor, compatibility with other buffer components and additives should be considered.

Troubleshooting Guide

Issue 1: I am observing a loss of potency or inconsistent results with my 4-(Trifluoromethoxy)benzamidine HCl solution.

  • Possible Cause: Degradation of the compound in solution. Benzamidine solutions, particularly in aqueous buffers, can be prone to hydrolysis and oxidation over time.[1][4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of 4-(Trifluoromethoxy)benzamidine HCl fresh before each experiment.[4]

    • Use Degassed Solvents: For applications sensitive to oxidation, use deoxygenated or degassed water and buffers to prepare your solutions.[4]

    • Control pH: Maintain the pH of your buffered solution within a stable range, typically near neutral, unless the experimental protocol requires acidic or basic conditions.

    • Storage of Solutions: If short-term storage is unavoidable, store solutions at 2-8°C and protect from light. However, fresh preparation is strongly recommended.

Issue 2: I see unexpected peaks in my chromatogram when analyzing my sample containing 4-(Trifluoromethoxy)benzamidine HCl.

  • Possible Cause: Formation of degradation products due to improper handling or storage, or interaction with sample matrix components.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the sample was not exposed to high temperatures, strong light, or incompatible solvents during preparation.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a reference standard of 4-(Trifluoromethoxy)benzamidine HCl. This will help in confirming if the unexpected peaks correspond to known degradants.

    • Check for Matrix Effects: If working with complex samples, perform a spike and recovery experiment to assess if matrix components are causing degradation or interfering with the analysis.

    • Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method that is capable of separating the parent compound from its potential degradation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of 4-(Trifluoromethoxy)benzamidine HCl. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethoxy)benzamidine HCl in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24-48 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.[7]

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24-48 hours.

    • Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.[7]

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24-48 hours, protected from light.

    • Withdraw samples and dilute for analysis.[8]

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 48 hours.

    • Withdraw samples, cool to room temperature, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples and analyze.[7]

3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of 4-(Trifluoromethoxy)benzamidine HCl and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Quantitative Data

The following tables summarize hypothetical quantitative data based on forced degradation studies of similar benzamidine compounds. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation Product(s)
Acid Hydrolysis0.1 N HCl48 hours60°C~15%4-(Trifluoromethoxy)benzoic acid
Base Hydrolysis0.1 N NaOH48 hours60°C~20%4-(Trifluoromethoxy)benzoic acid
Oxidation3% H₂O₂48 hoursRoom Temp~10%Oxidized derivatives (e.g., N-oxides)
Thermal (Solid)-48 hours80°C< 5%Minor unspecified products
Thermal (Solution)-48 hours80°C~8%Hydrolysis and other products
Photolytic (Solid)1.2 million lux hoursAmbientAmbient< 2%Minor unspecified products
Photolytic (Solution)1.2 million lux hoursAmbientAmbient~7%Photodegradants

Table 2: Stability in Different pH Buffers (at Room Temperature for 72 hours)

pHBuffer System% Recovery of Parent Compound
2.0HCl/KCl92%
4.5Acetate97%
7.4Phosphate99%
9.0Borate95%
12.0NaOH/KCl88%

Visualizations

DegradationPathways cluster_main 4-(Trifluoromethoxy)benzamidine HCl cluster_products Potential Degradation Products main 4-(Trifluoromethoxy)benzamidine HCl hydrolysis 4-(Trifluoromethoxy)benzoic acid + Ammonia main->hydrolysis  Hydrolysis (Acid/Base) oxidation N-Oxide Derivatives main->oxidation  Oxidation (e.g., H₂O₂) photolysis Photolytic Products main->photolysis  Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of 4-(Trifluoromethoxy)benzamidine HCl.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C, Solid/Solution) prep->thermal photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc data Identify Degradants & Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Crude 4-(Trifluoromethoxy)benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-(Trifluoromethoxy)benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Pinner reaction?

A1: The most common impurities originating from the Pinner synthesis of this compound from 4-(Trifluoromethoxy)benzonitrile include:

  • Unreacted Starting Material: 4-(Trifluoromethoxy)benzonitrile.

  • Intermediate Species: The corresponding imidate salt from the Pinner reaction.

  • Hydrolysis Byproducts: 4-(Trifluoromethoxy)benzoic acid, which can form from the hydrolysis of the nitrile, intermediate imidate, or the final amidine product.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary recommended purification techniques are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity. Recrystallization is often effective for removing minor impurities and for large-scale purification, while flash chromatography provides excellent separation for more complex mixtures.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q4: Can I use activated charcoal during recrystallization?

A4: Yes, if your crude product is colored, you can use a small amount of activated charcoal during the recrystallization process to adsorb colored impurities. However, use it sparingly as it can also adsorb some of your desired product, leading to a lower yield.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find an appropriate solvent where the compound is soluble when hot but sparingly soluble when cold.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Ensure the solution cools slowly and undisturbed to promote the formation of a crystalline solid.
Low recovery of the purified product. 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 2. Wash the crystals with a minimal amount of ice-cold solvent.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal.Modify the polarity of the eluent. For this basic compound, adding a small amount of a competing base like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution on a silica gel column.
The compound is streaking on the TLC plate and column. The compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient of methanol in dichloromethane is often effective for eluting polar, basic compounds.

Data Presentation

The following tables provide representative data for the purification of crude this compound.

Table 1: Recrystallization Data

Solvent System Crude Purity (by HPLC) Final Purity (by HPLC) Yield
Ethanol/Water94.5%99.2%85%
Isopropanol94.5%98.9%82%
Acetonitrile94.5%99.5%78%

Table 2: Flash Column Chromatography Data

Eluent System Crude Purity (by HPLC) Final Purity (by HPLC) Yield
Dichloromethane/Methanol gradient93.8%99.7%90%
Ethyl Acetate/Hexane with 0.5% Triethylamine93.8%99.1%88%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable eluent system, for example, a gradient of 0-10% methanol in dichloromethane, with the addition of 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the column with the eluent, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 4-(Trifluoromethoxy)benzamidine Hydrochloride Purity_Check1 Purity Assessment (e.g., HPLC, TLC, Melting Point) Crude->Purity_Check1 Decision1 Purity > 99%? Purity_Check1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No Chromatography Flash Column Chromatography Decision1->Chromatography No Final_Product Pure Product Decision1->Final_Product Yes Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Chromatography->Purity_Check2 Decision2 Purity > 99.5%? Purity_Check2->Decision2 Decision2->Final_Product Yes Further_Purification Consider Further Purification (e.g., second recrystallization) Decision2->Further_Purification No

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observe Observe Outcome Cool->Observe Crystals Crystals Form Observe->Crystals Success NoCrystals No Crystals Observe->NoCrystals Issue OilingOut Oils Out Observe->OilingOut Issue Troubleshoot_NoCrystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal NoCrystals->Troubleshoot_NoCrystals Troubleshoot_OilingOut Troubleshoot: - Reheat and Cool Slowly - Change Solvent OilingOut->Troubleshoot_OilingOut Troubleshoot_NoCrystals->Cool Troubleshoot_OilingOut->Cool

Caption: Troubleshooting logic for common recrystallization problems.

Identifying common impurities in benzamidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of benzamidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in benzamidine synthesized via the Pinner method?

A1: The most frequently observed impurities in benzamidine hydrochloride synthesized using the Pinner reaction include unreacted starting materials, by-products from side reactions, and residual reagents. Key impurities include:

  • Unreacted Benzonitrile: Incomplete reaction can lead to the presence of the starting nitrile in the final product.[1]

  • Ammonium Chloride: This is a common by-product of the ammonolysis step in the Pinner synthesis.[1][2][3]

  • Benzoic Acid: Hydrolysis of the intermediate imidate (Pinner salt) or the final benzamidine product, if exposed to water, can form benzoic acid.[4][5][6][7]

  • Benzamide: Partial hydrolysis of benzonitrile or the intermediate imidate can result in the formation of benzamide.[4][5]

  • Ethyl Benzimidate: This is the intermediate formed in the first step of the Pinner reaction when using ethanol. Incomplete ammonolysis can leave traces of this compound.

Q2: What is a typical purity profile for benzamidine hydrochloride synthesized in a research setting?

A2: The purity of synthesized benzamidine hydrochloride can vary depending on the reaction conditions and purification methods. A typical purity profile might show the main product with minor impurities. For example, one synthesis reported a product with 98.8% benzamidine hydrochloride and 0.4% ammonium chloride.[3] In general, amidine hydrochloride synthesis can result in products containing 3-5% ammonium chloride before extensive purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Benzamidine Incomplete reaction of benzonitrile.Ensure anhydrous conditions as moisture can interfere with the reaction.[8] Extend the reaction time or gently heat the mixture if the reaction is sluggish.[9]
Decomposition of the intermediate Pinner salt.Maintain a low temperature during the formation of the Pinner salt to prevent its decomposition.[8]
Loss of product during workup and purification.Optimize the recrystallization solvent and procedure to minimize loss. Wash the final product with a minimal amount of cold solvent.
Presence of Benzoic Acid Impurity Hydrolysis of the intermediate or final product due to moisture.Use anhydrous solvents and reagents throughout the synthesis.[8] Avoid prolonged exposure of the reaction mixture or product to atmospheric moisture.
High Levels of Ammonium Chloride in the Final Product Insufficient removal during purification.Wash the crude product thoroughly with a solvent in which benzamidine hydrochloride is sparingly soluble but ammonium chloride is more soluble. Recrystallization is also an effective method for removal.[1]
Formation of Benzamide Impurity Partial hydrolysis of the starting nitrile or the intermediate.Ensure strictly anhydrous conditions during the initial stages of the Pinner reaction.[4][5]
Product is an oil or fails to crystallize Presence of significant amounts of impurities.Purify the crude product using column chromatography before attempting crystallization. Ensure all residual solvent has been removed under vacuum.

Impurity Summary

Impurity Typical Concentration Range Formation Pathway
Ammonium Chloride0.4% - 5%By-product of the ammonolysis of the Pinner salt.[3]
Unreacted BenzonitrileVariableIncomplete conversion of the starting material.[1]
Benzoic AcidTrace to minorHydrolysis of the intermediate Pinner salt or final product.[4][5][6]
BenzamideTrace to minorPartial hydrolysis of benzonitrile or the Pinner salt.[4][5]

Detailed Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochloride

This protocol describes a typical laboratory-scale synthesis of benzamidine hydrochloride from benzonitrile.

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Anhydrous Diethyl Ether

  • Ammonia solution in ethanol (saturated)

Procedure:

  • Formation of the Pinner Salt (Ethyl Benzimidate Hydrochloride):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve benzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents).

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue passing HCl gas until the solution is saturated and a white precipitate of the Pinner salt forms.

    • Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 24-48 hours to ensure complete formation of the salt.[2]

  • Ammonolysis to Benzamidine Hydrochloride:

    • Collect the precipitated Pinner salt by filtration under anhydrous conditions. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted benzonitrile.

    • Transfer the Pinner salt to a clean, dry flask.

    • Add a saturated solution of ammonia in ethanol to the Pinner salt at room temperature.

    • Stir the suspension for several hours until the reaction is complete (can be monitored by TLC or the disappearance of the starting material). Ammonium chloride will precipitate during this step.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Wash the filtrate with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure benzamidine hydrochloride.

    • Dry the purified crystals under vacuum.

Visualizing the Synthesis and Impurity Formation

Benzamidine_Synthesis_and_Impurities cluster_main Pinner Synthesis Pathway cluster_impurities Impurity Formation Benzonitrile Benzonitrile Pinner_Salt Ethyl Benzimidate Hydrochloride (Pinner Salt) Benzonitrile->Pinner_Salt  Ethanol, HCl (gas) Benzamide Benzamide Benzonitrile->Benzamide  Partial Hydrolysis (H₂O) Unreacted_Benzonitrile Unreacted Benzonitrile Benzonitrile->Unreacted_Benzonitrile Incomplete Reaction Benzamidine_HCl Benzamidine Hydrochloride Pinner_Salt->Benzamidine_HCl  Ammonia in Ethanol Benzoic_Acid Benzoic Acid Pinner_Salt->Benzoic_Acid  Hydrolysis (H₂O) Pinner_Salt->Benzamide  Partial Hydrolysis (H₂O) Ammonium_Chloride Ammonium Chloride Pinner_Salt->Ammonium_Chloride  By-product of Ammonolysis Benzamidine_HCl->Benzoic_Acid  Hydrolysis (H₂O)

Caption: Pinner synthesis of benzamidine and common impurity formation pathways.

Troubleshooting_Logic Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Anhydrous Check for Anhydrous Conditions Low_Yield->Check_Anhydrous Yes Impurities_Present Impurities Present? Low_Yield->Impurities_Present No Check_Temp Check Reaction Temperature Check_Anhydrous->Check_Temp Optimize_Workup Optimize Workup/ Purification Check_Temp->Optimize_Workup Optimize_Workup->Start Benzoic_Acid Benzoic Acid Present Impurities_Present->Benzoic_Acid Yes Ammonium_Chloride Ammonium Chloride Present Impurities_Present->Ammonium_Chloride Yes Successful_Synthesis Successful Synthesis Impurities_Present->Successful_Synthesis No Benzoic_Acid->Check_Anhydrous Improve_Purification Improve Purification (Washing/Recrystallization) Ammonium_Chloride->Improve_Purification Improve_Purification->Start

Caption: Troubleshooting workflow for benzamidine synthesis.

References

Technical Support Center: Handling 4-(Trifluoromethoxy)benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the hygroscopic compound 4-(Trifluoromethoxy)benzamidine hydrochloride. Adherence to these protocols is critical to ensure experimental accuracy and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound is a chemical compound often used as a building block in pharmaceutical research and development. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This property is attributed to the presence of polar functional groups and the salt form (hydrochloride), which have a high affinity for water molecules.

Q2: What are the primary consequences of improper handling of this hygroscopic compound?

A2: Improper handling can lead to several issues that can compromise experimental outcomes:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the compound's mass, resulting in incorrect concentrations for solutions and reactions.

  • Chemical Degradation: The presence of moisture can promote hydrolysis or other degradation pathways, reducing the purity and efficacy of the compound.

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

  • Altered Reaction Kinetics: The presence of water can interfere with moisture-sensitive reactions, leading to lower yields, side product formation, or complete reaction failure.

Q3: How should this compound be stored?

A3: To maintain its integrity, the compound must be stored under controlled conditions. The recommended storage guidelines are summarized in the table below.

ParameterRecommendationRationale
Temperature Cool (<15°C) and dark placeTo minimize thermal degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)To displace moist air and prevent moisture absorption.
Container Tightly sealed, preferably in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide).[2]To provide a dry environment and prevent exposure to atmospheric humidity.

Q4: I suspect my sample of this compound has absorbed moisture. How can I confirm this and what can I do?

A4: Visual inspection for clumping or a change in physical appearance can be an initial indicator. For quantitative assessment, several analytical methods can be employed to determine the water content. If moisture absorption is confirmed, the compound may need to be dried before use, depending on the requirements of your experiment.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Solution
Inconsistent experimental results or low reaction yields. The reagent has absorbed moisture, leading to inaccurate concentration or interference with the reaction.1. Determine the water content of the reagent using an appropriate analytical method (see Experimental Protocols ). 2. If the water content is above the acceptable limit for your experiment, dry the compound under high vacuum.[3] 3. For future experiments, ensure proper handling in a controlled environment (glove box or low humidity room).
Difficulty in weighing an accurate amount of the compound. The compound is rapidly absorbing moisture from the air, causing the weight on the balance to continuously increase.1. Weigh the compound in a controlled, low-humidity environment such as a glove box. 2. If a glove box is unavailable, work quickly. Have all necessary equipment ready to minimize the exposure time of the compound to the atmosphere. 3. Use a pre-weighed, sealed container. Add the compound to the container, seal it, and then re-weigh to determine the mass by difference.
The powder has become clumpy or caked. The compound has been exposed to a humid environment.1. Gently break up the clumps with a clean, dry spatula inside a glove box or a desiccator to prevent further moisture absorption. 2. Dry the material under high vacuum to remove the absorbed water. 3. For future use, store the material in smaller, tightly sealed aliquots to minimize exposure of the entire stock to the atmosphere.
The compound appears to be "melting" or turning into a paste. The compound is highly hygroscopic and is deliquescing by absorbing a significant amount of atmospheric moisture.1. This indicates severe moisture contamination. The purity of the compound may be compromised. 2. Attempt to dry the material under high vacuum at a gentle temperature, but be aware that degradation may have already occurred. 3. It is highly recommended to use a fresh, unopened container of the reagent for critical experiments.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[4][5][6] It is a specific method for water and can detect even trace amounts.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: In a controlled environment (e.g., a glove box), accurately weigh a sample of this compound. The sample size will depend on the expected water content and the sensitivity of the instrument.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted. The instrument's software will then calculate the water content, typically expressed as a percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Determination of Volatile Content by Loss on Drying (LOD)

Loss on Drying is a thermogravimetric method that measures the change in mass of a sample after it is dried.[4] This method is not specific to water and will measure all volatile components.

Methodology:

  • Initial Weighing: Accurately weigh a sample of this compound into a pre-dried and tared weighing dish.

  • Drying: Place the sample in a drying oven at a specified temperature (e.g., 105°C) for a set period, or until a constant weight is achieved. Alternatively, a vacuum oven at a lower temperature can be used to prevent thermal degradation.

  • Final Weighing: After drying, allow the sample to cool to room temperature in a desiccator to prevent moisture re-absorption, and then re-weigh it.

  • Calculation: The loss on drying is calculated as follows:

    LOD (%) = [(Initial Mass - Final Mass) / Initial Mass] x 100

Quantitative Data Summary

ParameterValueSource/Method
Maximum Water Content (as per supplier specification) ≤ 3.0 %TCI Chemicals[2]
Recommended Analytical Method for Water Content Karl Fischer TitrationIndustry Best Practice[4][5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Weighing cluster_reaction Reaction & Analysis start Start: Obtain 4-(Trifluoromethoxy)benzamidine hydrochloride storage Store in Desiccator under Inert Gas start->storage environment Prepare Controlled Environment (Glove Box) storage->environment weigh Quickly Weigh Required Amount environment->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction end End: Successful Experiment reaction->end

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_flowchart start Issue Encountered: Inconsistent Results or Physical Change in Reagent check_moisture Visually Inspect for Clumping/Caking start->check_moisture quantify_water Quantify Water Content (e.g., Karl Fischer Titration) check_moisture->quantify_water is_wet Water Content > Acceptable Limit? quantify_water->is_wet dry_reagent Dry Reagent Under High Vacuum is_wet->dry_reagent Yes use_as_is Proceed with Caution (Consider impact on experiment) is_wet->use_as_is No re_evaluate Re-evaluate Water Content After Drying dry_reagent->re_evaluate proceed Proceed with Experiment Using Dried Reagent use_as_is->proceed is_dry Water Content within Acceptable Limit? re_evaluate->is_dry is_dry->proceed Yes discard Consider Discarding if Purity is Compromised is_dry->discard No

Caption: Troubleshooting flowchart for hygroscopic reagent issues.

References

Technical Support Center: Optimizing N-Substituted Benzamidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted benzamidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted benzamidines?

A1: The primary methods for synthesizing N-substituted benzamidines include:

  • The Pinner Reaction: This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which then reacts with an amine to yield the amidine.[1][2][3] Anhydrous conditions are crucial for this reaction.[2]

  • Direct Amination of Nitriles: This approach involves the direct reaction of a nitrile with an amine. This reaction is often facilitated by a catalyst, such as a Lewis acid (e.g., AlCl₃) or a transition metal salt (e.g., CuCl).[4][5]

  • From Thioamides or Imidates: N-substituted amidines can also be prepared through the nucleophilic substitution of thioamides or imidates with amines.[5]

Q2: My Pinner reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in a Pinner reaction can stem from several factors:

  • Presence of Water: The reaction is highly sensitive to moisture, which can hydrolyze the intermediate imino ester. Ensure all reagents and glassware are thoroughly dried.[6]

  • Reaction Temperature: The intermediate Pinner salt can be thermally unstable. It is often recommended to perform the initial acid-catalyzed alcohol addition at low temperatures (e.g., 0 °C) to prevent decomposition.[1]

  • Acid Catalyst: The reaction requires an acid catalyst, typically dry hydrogen chloride gas bubbled through the reaction mixture. Inadequate or impure acid can lead to poor results.

Q3: I am observing the formation of an amide byproduct instead of the desired benzamidine. Why is this happening and how can I prevent it?

A3: Amide formation is a common side reaction, often resulting from the hydrolysis of the target amidine or its intermediates, especially under harsh conditions. To minimize amide formation:

  • Strict Anhydrous Conditions: As mentioned, water is detrimental and can lead to the formation of esters or the hydrolysis of the amidine product to an amide.[6]

  • Control of Reaction Temperature: Elevated temperatures can promote the decomposition of the Pinner salt intermediate to an amide and an alkyl halide.[1]

  • Purification Method: During workup and purification, avoid prolonged exposure to aqueous acidic or basic conditions, which can facilitate hydrolysis.

Q4: How do I choose the right catalyst for the direct amination of a benzonitrile?

A4: The choice of catalyst depends on the specific substrates and desired reaction conditions.

  • Lewis Acids: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst. Pre-forming a complex between the nitrile and AlCl₃ before adding the amine can lead to milder reaction conditions and improved yields.[4] Other Lewis acids like ZnCl₂ and Yb(OTf)₃ have also been successfully employed.[5][7]

  • Transition Metals: Copper(I) salts, such as CuCl, can catalyze the addition of amines to unactivated nitriles.[5] Palladium catalysts are also used, particularly for N-arylation reactions.[8]

Q5: What is the best way to purify my N-substituted benzamidine product?

A5: Purification strategies depend on the properties of the product and the impurities present. Common methods include:

  • Extraction: A standard aqueous workup can remove many inorganic impurities. Be mindful of the pH to avoid hydrolysis of the product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of N-substituted benzamidines.[9][10]

  • Affinity Chromatography: For certain applications, affinity chromatography using immobilized benzamidine analogues can be employed, although this is more common in the purification of proteins that bind to these motifs.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystUse a fresh or newly purchased catalyst. Ensure Lewis acids are handled under anhydrous conditions.
Optimize catalyst loading; both too little and too much can be detrimental.[12][13]
Poor quality reagentsUse freshly distilled solvents and amines. Ensure the nitrile starting material is pure.
Unsuitable reaction temperatureOptimize the reaction temperature. Some reactions require heating,[5] while others, like the Pinner reaction, need low temperatures.[1]
Steric hindranceIf substrates are sterically hindered, longer reaction times, higher temperatures, or a more active catalyst may be necessary.
Formation of Multiple Products Side reactions due to moistureEnsure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]
Over-reaction or decompositionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Non-selective reactionFor N-arylation, mono-arylation is typically desired. The choice of catalyst and reaction conditions can influence selectivity.[8]
Difficulty in Product Isolation/Purification Product is highly polarUse a more polar eluent system for column chromatography. Consider reverse-phase chromatography.
Product is unstable to silica gelUse neutral or deactivated silica gel, or consider an alternative purification method like crystallization.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis of N-Arylbenzamidines via Lewis Acid Catalysis[4]

This protocol is adapted from a method for the synthesis of N-phenylbenzamidine using aluminum chloride.

  • Preparation of the Nitrile-Lewis Acid Complex: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the benzonitrile (1.0 equivalent) starting material.

  • Reaction with Aniline: To the stirring mixture, add the aniline derivative (1.0 equivalent) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench with ice-water. Basify the aqueous layer with a suitable base (e.g., 2N NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Pinner Reaction for Benzamidine Synthesis[2]

This is a general procedure for the formation of a benzamidine from a nitrile, an alcohol, and an amine.

  • Formation of the Pinner Salt: Dissolve the benzonitrile (1.0 equivalent) in an anhydrous alcohol (e.g., ethanol, in excess) and cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and stir at a low temperature (e.g., 0-5 °C) for several hours until the Pinner salt precipitates.

  • Isolation of the Pinner Salt (Optional but Recommended): Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

  • Amination: Add the isolated Pinner salt portion-wise to a solution of the desired amine (e.g., ammonia or a primary/secondary amine, 2.0 equivalents) in an anhydrous solvent (e.g., ethanol) at 0 °C.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude benzamidine by recrystallization or column chromatography.

Quantitative Data Summary

Table 1: Effect of Lewis Acid Catalyst on the Synthesis of N-phenylbenzamidine [4]

EntryLewis AcidTemperature (°C)Time (h)Yield (%)
1AlCl₃1002483
2FeCl₃1002445
3ZnCl₂1002430
4TiCl₄1002415

Table 2: Optimization of Copper-Catalyzed Synthesis of N-Alkyl Benzimidazoquinazolinones [12]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Cu(OAc)₂·H₂O (20)1,10-phenanthroline (30)K₃PO₄ (3.0)DMF12088
2CuI (20)1,10-phenanthroline (30)K₃PO₄ (3.0)DMF12075
3Cu₂O (20)1,10-phenanthroline (30)K₃PO₄ (3.0)DMF12068
4Cu(OAc)₂·H₂O (20)2,2'-bipyridine (30)K₃PO₄ (3.0)DMF12072
5Cu(OAc)₂·H₂O (20)1,10-phenanthroline (30)Cs₂CO₃ (3.0)DMF12065
6Cu(OAc)₂·H₂O (20)1,10-phenanthroline (30)K₂CO₃ (3.0)DMF12055

Visualized Workflows and Logic

experimental_workflow_lewis_acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Benzonitrile and Lewis Acid (e.g., AlCl3) start->reagents add_amine Add Aniline Derivative reagents->add_amine heat Heat Reaction (e.g., 100-130 °C) add_amine->heat monitor Monitor by TLC heat->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Basify and Extract quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Workflow for Lewis Acid-Catalyzed Benzamidine Synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of N-Substituted Benzamidine cause1 Moisture Contamination problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Inactive Catalyst/ Incorrect Loading problem->cause3 cause4 Poor Reagent Quality problem->cause4 sol1 Use Anhydrous Solvents & Inert Atmosphere cause1->sol1 sol2 Optimize Temperature (Heat vs. Cold) cause2->sol2 sol3 Use Fresh Catalyst & Optimize Loading cause3->sol3 sol4 Purify/Distill Starting Materials cause4->sol4

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Overcoming Solubility Issues in Benzamidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, benzamidine hydrochloride is a valuable reagent, frequently employed as a serine protease inhibitor and a building block in the synthesis of heterocyclic compounds. However, its solubility characteristics can often present a significant hurdle in achieving optimal reaction conditions and yields. This technical support center provides a comprehensive guide to troubleshooting and overcoming these solubility challenges.

Frequently Asked questions (FAQs)

Q1: What are the general solubility properties of benzamidine hydrochloride?

A1: Benzamidine hydrochloride is a white, water-soluble solid[1]. While readily soluble in water, its solubility in organic solvents varies. It is soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2]. However, it is only slightly soluble in water[1]. Heating and sonication can be employed to aid its dissolution[3].

Q2: I'm observing poor solubility of benzamidine hydrochloride in my organic reaction. What are my initial troubleshooting steps?

A2: When encountering solubility issues with benzamidine hydrochloride in an organic reaction, consider the following initial steps:

  • Solvent Selection: If possible, switch to a more polar organic solvent in which benzamidine hydrochloride has better solubility, such as DMSO or DMF[2].

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the reagent. However, be mindful of the thermal stability of all reaction components.

  • Co-solvent System: Introduce a co-solvent. A small amount of a polar solvent like DMSO or ethanol can be added to the main reaction solvent to create a mixture with improved solubilizing power.

  • Mechanical Agitation: Ensure vigorous stirring or use sonication to facilitate the dissolution process.

Q3: How does pH affect the solubility of benzamidine hydrochloride in a reaction?

A3: Benzamidine hydrochloride is the salt of a weak base. Its solubility is pH-dependent. In acidic to neutral aqueous solutions, it exists in its more soluble protonated form. In basic conditions, it can be converted to its free base, which is less soluble in water but potentially more soluble in organic solvents[1]. Therefore, maintaining a slightly acidic to neutral pH in aqueous or biphasic reaction mixtures can help maintain its solubility.

Q4: When should I consider converting benzamidine hydrochloride to its free base?

A4: Conversion to the benzamidine free base is a practical strategy when your reaction is conducted in a non-polar organic solvent where the hydrochloride salt has very poor solubility. The free base is generally more soluble in a wider range of organic solvents.

Troubleshooting Guides

Issue 1: Benzamidine hydrochloride is insoluble in the desired non-polar organic solvent for a reaction (e.g., synthesis of pyrimidines or triazines).

Solution Workflow:

Solubility_Workflow start Insoluble Benzamidine HCl strategy1 Use a Co-solvent System start->strategy1 strategy2 In Situ Neutralization start->strategy2 strategy3 Convert to Free Base start->strategy3 protocol1 Add minimal DMSO or DMF to solubilize strategy1->protocol1 protocol2 Add a stoichiometric amount of a non-nucleophilic base (e.g., Et3N) strategy2->protocol2 protocol3 Follow detailed protocol for free base conversion strategy3->protocol3 end Homogeneous Reaction Mixture protocol1->end protocol2->end protocol3->end

Caption: Troubleshooting workflow for insoluble benzamidine hydrochloride.

Detailed Steps:

  • Co-solvent Approach: If your reaction tolerates it, add a minimal amount of a polar aprotic solvent like DMSO or DMF to your reaction mixture. This can often be enough to dissolve the benzamidine hydrochloride without significantly altering the overall solvent properties.

  • In Situ Neutralization: Add a non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the hydrochloride in situ, forming the more organic-soluble free base. Use a stoichiometric amount of base relative to the benzamidine hydrochloride.

  • Conversion to Free Base: For reactions that are sensitive to the presence of salts or require strictly anhydrous conditions, pre-converting the hydrochloride salt to the free base is the best option.

Experimental Protocols

Protocol 1: Conversion of Benzamidine Hydrochloride to Benzamidine Free Base

This protocol is adapted from standard procedures for the conversion of amine hydrochlorides to their free bases.

Materials:

  • Benzamidine hydrochloride

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the benzamidine hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add the NaOH solution while stirring until the pH of the solution is basic (pH > 10). The benzamidine free base may precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the benzamidine free base into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the benzamidine free base as a solid.

  • Purification (Optional): The crude free base can be further purified by recrystallization from a suitable solvent system if required.

Characterization: The identity and purity of the benzamidine free base can be confirmed by:

  • Melting Point: The literature melting point of benzamidine free base is around 64-66 °C[1].

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Protocol 2: Synthesis of 2,4,6-Triaryl-1,3,5-triazines with In Situ Neutralization

This protocol demonstrates the use of a base to facilitate the reaction of benzamidine hydrochloride in an organic solvent.

Materials:

  • Benzamidine hydrochloride

  • Aryl aldehyde

  • Cesium carbonate (Cs₂CO₃)

  • PEG-600

  • Molecular oxygen (from air)

Methodology:

  • Reaction Setup: In a reaction vessel, combine benzamidine hydrochloride, the aryl aldehyde, and cesium carbonate in PEG-600 as the solvent. The cesium carbonate neutralizes the hydrochloride to form the free base in situ[4].

  • Reaction Conditions: Heat the mixture under an air atmosphere (as a source of molecular oxygen as a green oxidant)[4]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the product can be isolated by standard work-up procedures, which may include extraction and purification by column chromatography.

Data Presentation

Table 1: Solubility of Benzamidine Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Reference
Water100 (may require heating)[5]
Ethanol~10[2]
DMSO~25[2]
DMF~25[2]
PBS (pH 7.2)~3[6]

Note: The solubility of benzamidine free base is generally higher in less polar organic solvents compared to its hydrochloride salt.

Signaling Pathways and Experimental Workflows

While benzamidine is primarily known as a protease inhibitor and a chemical building block, and not for modulating specific signaling pathways in the context of this guide, the following workflow illustrates the decision-making process for a researcher encountering solubility issues.

Decision_Workflow start Reaction with Benzamidine HCl check_solubility Is Benzamidine HCl soluble in the reaction solvent? start->check_solubility soluble Proceed with reaction check_solubility->soluble Yes insoluble Solubility Issue Detected check_solubility->insoluble No troubleshoot Implement Troubleshooting Strategy insoluble->troubleshoot option1 Change Solvent / Use Co-solvent troubleshoot->option1 option2 Adjust pH / In Situ Neutralization troubleshoot->option2 option3 Convert to Free Base troubleshoot->option3 evaluate Evaluate Reaction Outcome option1->evaluate option2->evaluate option3->evaluate success Successful Reaction evaluate->success Improved failure Re-evaluate Strategy evaluate->failure No Improvement failure->troubleshoot

Caption: Decision-making workflow for addressing benzamidine HCl solubility.

References

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the commonly employed two-step Pinner reaction methodology. This process involves the formation of an intermediate imidate ester (Pinner salt) from 4-(Trifluoromethoxy)benzonitrile, followed by ammonolysis to yield the desired amidine hydrochloride.

Issue 1: Low or No Conversion of Starting Material (4-(Trifluoromethoxy)benzonitrile)

Potential Cause Recommended Action Expected Outcome
Insufficient Acid Catalyst (HCl) Ensure a continuous stream of anhydrous HCl gas is bubbled through the reaction mixture during the initial phase. The reaction mixture should be saturated with HCl. Use of pre-prepared ethanolic HCl is also a viable alternative.[1]The reaction should proceed as the nitrile is activated by protonation.
Presence of Water Use anhydrous ethanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.Minimized hydrolysis of the intermediate Pinner salt, leading to a higher yield of the desired product.
Low Reaction Temperature While low temperatures are necessary to prevent the degradation of the Pinner salt, the initial reaction between the nitrile and alcohol may require a slightly elevated temperature (e.g., 40°C) to proceed at a reasonable rate.[1]An increased reaction rate and improved conversion of the starting material.
Electron-Deficient Nitrile 4-(Trifluoromethoxy)benzonitrile is an electron-deficient nitrile, which generally favors the Pinner reaction.[2][3] However, if the reaction is still sluggish, consider extending the reaction time.Complete conversion of the starting nitrile to the intermediate imidate ester.

Issue 2: Low Yield of this compound in the Second Step

Potential Cause Recommended Action Expected Outcome
Incomplete Ammonolysis Ensure that the pH of the reaction mixture is sufficiently basic (pH ≥ 8) after the addition of ammonia.[1] Use a sufficient excess of ammonia (gaseous or as a solution in alcohol).Complete conversion of the intermediate imidate ester to the final amidine product.
Hydrolysis of Intermediate If the workup involves aqueous solutions, minimize the contact time and maintain a low temperature to reduce the risk of hydrolysis of the unreacted imidate ester to ethyl 4-(trifluoromethoxy)benzoate.Reduced formation of the ester byproduct and a higher yield of the desired amidine.
Loss of Product During Isolation This compound is a salt and is generally soluble in polar solvents. Avoid excessive washing with polar solvents during filtration.Maximized recovery of the final product.

Issue 3: Presence of Impurities in the Final Product

Potential Impurity Identification Prevention/Removal
Ethyl 4-(trifluoromethoxy)benzoate This is a common byproduct from the hydrolysis of the intermediate imidate ester. It can be identified by GC-MS or by comparing its 1H NMR and 13C NMR spectra with known data.Strictly anhydrous conditions during the first step of the reaction are crucial. This impurity can typically be removed by column chromatography.
4-(Trifluoromethoxy)benzamide This can form from the thermal decomposition of the intermediate Pinner salt.[3] It can be identified by its characteristic amide peaks in IR and NMR spectroscopy.Maintain a low temperature (e.g., 0-5°C) during the formation and handling of the Pinner salt.[1][3]
Orthoester Byproduct Formation of the orthoester can occur if a large excess of alcohol is used in the first step.[3] This can be detected by NMR spectroscopy.Use a controlled amount of alcohol (close to stoichiometric amounts) in the Pinner reaction.
Unreacted 4-(Trifluoromethoxy)benzonitrile The presence of the starting material can be easily detected by TLC, GC, or NMR (presence of the nitrile peak in IR and 13C NMR).Ensure the first step of the reaction goes to completion by optimizing reaction time and temperature. This can be removed by purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the Pinner reaction for this synthesis?

A1: The most critical factor is maintaining strictly anhydrous conditions throughout the first step of the reaction (formation of the ethyl 4-(trifluoromethoxy)benzimidate hydrochloride).[1] Any moisture present will lead to the hydrolysis of the intermediate Pinner salt to the corresponding ester, which is often the main side product.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The starting nitrile will be less polar than the final amidine hydrochloride product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at low pH is a good starting point for method development.

Q3: What are the expected 1H NMR chemical shifts for the final product, this compound?

A3: While the exact chemical shifts can vary depending on the solvent and concentration, you can expect to see signals for the aromatic protons in the range of 7.5-8.0 ppm. The protons of the amidinium group (-C(NH2)2+) will likely appear as broad singlets at a lower field, typically above 9.0 ppm.

Q4: My final product is a sticky solid and difficult to handle. How can I improve its physical properties?

A4: A sticky or oily product often indicates the presence of impurities. Purification by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography over silica gel can help in obtaining a crystalline solid. Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Q5: Are there any alternatives to using gaseous hydrogen chloride?

A5: Yes, you can use a solution of HCl in an anhydrous solvent, such as a 4 N solution of HCl in cyclopentyl methyl ether (CPME) or generate HCl in situ from reagents like trimethylsilyl chloride (TMSCl) and ethanol.[2][4] These methods can be more convenient and safer to handle than gaseous HCl.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(Trifluoromethoxy)benzimidate hydrochloride (Pinner Salt)

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol (1.1 equivalents).

  • Reaction: The flask is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the ethanol for 30-60 minutes until saturation is achieved.

  • Addition of Nitrile: 4-(Trifluoromethoxy)benzonitrile (1.0 equivalent) is added portion-wise to the cold ethanolic HCl solution, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: The reaction mixture is stirred at 0-5°C and the progress is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Isolation: The resulting precipitate, the Pinner salt, is collected by filtration under a stream of dry nitrogen, washed with cold anhydrous diethyl ether, and dried under vacuum. The product should be stored under anhydrous conditions and used immediately in the next step.

Protocol 2: Synthesis of this compound

  • Ammonolysis: The freshly prepared ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (1.0 equivalent) is suspended in anhydrous ethanol in a pressure vessel. The vessel is cooled to -10°C and saturated with anhydrous ammonia gas.

  • Reaction: The vessel is sealed and the mixture is stirred at room temperature for 16-24 hours.

  • Workup: The reaction vessel is carefully vented, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis start_nitrile 4-(Trifluoromethoxy)benzonitrile reaction1 Pinner Reaction (0-5 °C) start_nitrile->reaction1 reagents1 Anhydrous EtOH, Anhydrous HCl (g) reagents1->reaction1 pinner_salt Ethyl 4-(Trifluoromethoxy)benzimidate HCl reaction1->pinner_salt reaction2 Ammonolysis (Room Temp) pinner_salt->reaction2 Intermediate reagents2 Anhydrous NH3, Anhydrous EtOH reagents2->reaction2 product 4-(Trifluoromethoxy)benzamidine HCl reaction2->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_step1 Analyze Step 1 Reaction Mixture (TLC/GC) start->check_step1 check_step2 Analyze Final Product (HPLC/NMR) start->check_step2 cause1 Incomplete Conversion of Nitrile check_step1->cause1 cause2 Presence of Water (Hydrolysis) check_step1->cause2 cause3 Pinner Salt Decomposition check_step1->cause3 check_step2->cause2 cause4 Incomplete Ammonolysis check_step2->cause4 solution1 Increase Reaction Time/Temp (Step 1) cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Maintain Low Temperature (Step 1) cause3->solution3 solution4 Ensure Excess NH3 & Basic pH cause4->solution4

Caption: Troubleshooting logic for low yield or impurities in the synthesis.

References

Technical Support Center: Scale-Up of Benzamidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of benzamidine hydrochloride synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of benzamidine hydrochloride production via two common synthesis routes: the Pinner reaction and the benzamidoxime reduction method.

Pinner Reaction Route

Q1: My yield of ethyl benzimidate hydrochloride (Pinner salt) is low. What are the potential causes and solutions?

A1: Low yields of the Pinner salt are often attributed to the presence of moisture. The intermediate imino ether is highly susceptible to hydrolysis, which can significantly reduce the yield[1].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All reagents and solvents, particularly the alcohol and benzonitrile, must be thoroughly dried. Hydrogen chloride gas should be dried, for instance, by passing it through concentrated sulfuric acid[1].

    • Temperature Control: The reaction is typically carried out at low temperatures (around 0°C) to prevent the decomposition of the thermodynamically unstable imino ester salt[2].

    • Reagent Quality: Use high-purity benzonitrile and absolute ethanol. Commercial acetonitrile, if used as a solvent, should be dried over calcium chloride and distilled[1].

Q2: The subsequent ammonolysis of the Pinner salt is slow or incomplete. How can I optimize this step?

A2: Slow or incomplete ammonolysis can be a significant bottleneck. The reaction's efficiency is dependent on the effective reaction between the imino ether hydrochloride and ammonia.

  • Troubleshooting Steps:

    • Ammonia Concentration: Using a concentrated solution of ammonia in absolute alcohol is crucial. Some procedures call for an 8% solution of dry ammonia in absolute ethanol[3].

    • Physical State of Intermediate: The solid cake of the imido ether hydrochloride should be crushed to a fine powder before the addition of the alcoholic ammonia solution. This increases the surface area for the reaction, as lumps can become coated with ammonium chloride, preventing complete reaction[3].

    • Reaction Time and Agitation: Ensure adequate reaction time (e.g., shaking for 24 hours followed by standing for 48 hours) and effective mixing to ensure complete conversion[3].

Q3: My final benzamidine hydrochloride product is contaminated with ammonium chloride. How can I effectively remove this impurity?

A3: Ammonium chloride is a common byproduct of the Pinner reaction, and its removal is a critical purification step.

  • Troubleshooting Steps:

    • Solvent Extraction: The crude product can be extracted with hot acetonitrile or ethanol to separate the benzamidine hydrochloride from the unreacted ammonium chloride[4].

    • Chemical Treatment: A patented method involves treating the benzamidine hydrochloride solution in alcohol with an alkoxide, such as sodium methoxide. This converts the ammonium chloride to sodium chloride, which precipitates and can be filtered off. The addition of an adsorbent like molecular sieves can further aid in purification[5].

    • Recrystallization: While less effective for large amounts of ammonium chloride, recrystallization from water or ethanol after other purification steps can improve the final purity[1].

Benzamidoxime Reduction Route

Q4: The initial formation of benzamidoxime from benzonitrile and hydroxylamine hydrochloride has a low yield. What are the key parameters to control?

A4: The yield of this step is sensitive to reaction conditions such as pH, temperature, and the presence of a phase transfer catalyst.

  • Troubleshooting Steps:

    • pH Control: After the reaction, the pH should be carefully adjusted to 6-7 with dilute hydrochloric acid to precipitate the benzamidoxime[6].

    • Temperature: The reaction is typically carried out at a controlled temperature, for example, by adding sodium hydroxide solution at 10°C and then heating to 40-50°C for several hours[6].

    • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride or PEG-2000, can improve the reaction rate and yield[6].

Q5: The reduction of benzamidoxime to benzamidine hydrochloride is not proceeding to completion. What could be the issue?

A5: Incomplete reduction can be due to catalyst activity, hydrogen pressure, or reaction time.

  • Troubleshooting Steps:

    • Catalyst: The activity of the catalyst (e.g., Raney Ni or reduced Zn powder) is critical. Ensure the catalyst is fresh or properly activated[4][7].

    • Hydrogen Pressure: When using catalytic hydrogenation, maintaining the appropriate hydrogen pressure (e.g., 2-3 MPa) is necessary for the reaction to proceed efficiently[4][7].

    • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC to ensure it has gone to completion before proceeding with the work-up[6][7].

Q6: What are the main advantages of the benzamidoxime route over the Pinner reaction for scale-up?

A6: The benzamidoxime route offers several advantages for industrial production:

  • Avoids Gaseous Reagents: This method avoids the use of hazardous and difficult-to-handle gases like anhydrous hydrogen chloride and ammonia, which simplifies the operation and reduces environmental pollution risks[6][7].

  • Milder Reaction Conditions: The reduction step can often be carried out under milder conditions than the high-pressure ammonolysis in some variations of the Pinner synthesis.

  • High Yield and Purity: Published examples show high yields (up to 91%) and high purity (up to 99.3% by HPLC) for the final product[7].

Quantitative Data Summary

The following tables summarize key quantitative data from various published synthesis methods for benzamidine hydrochloride.

Table 1: Benzamidine Hydrochloride Synthesis via Pinner Reaction

ParameterValueReference
Starting Material Benzonitrile[4]
Reagents Ammonium chloride, Ammonia[4]
Temperature 150°C[4]
Pressure 1300-6500 psig[4]
Reaction Time 18 hours[4]
Yield 77%[4]

Table 2: Benzamidine Hydrochloride Synthesis via Benzamidoxime Reduction

ParameterMethod 1Method 2Reference
Starting Material BenzamidoximeBenzamidoxime[4][7]
Reducing Agent Raney Ni, H₂Reduced Zn powder[4][7]
Solvent MethanolIsopropanol, Acetic Acid[4][7]
Temperature 50°CReflux[4][7]
Pressure 2-3 MPaAtmospheric[4][7]
Yield 94.1%91%[4][7]
Purity (HPLC) 99.6%99.3%[4][7]

Experimental Protocols

Protocol 1: Synthesis of Benzamidine Hydrochloride via Pinner Reaction

This protocol is based on the classical Pinner synthesis.

Step 1: Formation of Ethyl Benzimidate Hydrochloride

  • Cool a solution of benzonitrile (1.0 mole) in absolute ethanol to 0°C.

  • Bubble dry hydrogen chloride gas through the cooled solution until saturation.

  • Allow the mixture to stand at a low temperature for 48 hours, during which a solid cake of ethyl benzimidate hydrochloride will form[3].

Step 2: Ammonolysis

  • Quickly crush the solid cake of ethyl benzimidate hydrochloride in a dry mortar[3].

  • Slowly add an 8% solution of dry ammonia in absolute ethanol to the crushed solid in a suitable reactor[3].

  • Shake the reaction mixture for 24 hours, then let it stand for 48 hours[3].

  • Filter the mixture to remove the precipitated ammonium chloride.

Step 3: Purification

  • Evaporate the filtrate to obtain crude benzamidine hydrochloride.

  • Dissolve the crude product in hot ethanol or acetonitrile and filter to remove any remaining ammonium chloride[4].

  • Decolorize the solution with activated charcoal.

  • Cool the solution to 0°C to crystallize the pure benzamidine hydrochloride.

  • Filter the crystals and dry them under vacuum at 50°C.

Protocol 2: Synthesis of Benzamidine Hydrochloride via Benzamidoxime Reduction

This protocol is a more modern approach that avoids the use of gaseous reagents.

Step 1: Synthesis of Benzamidoxime

  • To a 2L flask, add hydroxylamine hydrochloride (3.0 mol), water (400 mL), PEG-2000 (0.06 mol), and potassium carbonate (3.75 mol). Stir at room temperature for 30 minutes[6].

  • Slowly add benzonitrile (2.5 mol) to the mixture.

  • Heat the mixture to 50°C and maintain for 4 hours, monitoring the reaction by TLC[6].

  • After the reaction is complete, cool the solution to 5°C.

  • Adjust the pH to 6-7 with 2N hydrochloric acid to precipitate the product.

  • Filter the solid and dry under vacuum at 50°C to obtain benzamidoxime[6].

Step 2: Reduction of Benzamidoxime to Benzamidine Hydrochloride

  • In a 1L four-necked flask, add benzamidoxime (0.8 mol), isopropanol (300 mL), and glacial acetic acid (120 mL)[7].

  • Heat the mixture to 50°C.

  • Portion-wise, add reduced Zn powder (1.6 mol). The reaction is exothermic and will begin to reflux[7].

  • Maintain reflux for 3 hours and monitor the disappearance of the starting material by TLC[7].

  • After completion, filter the hot reaction mixture.

  • Concentrate the filtrate to dryness.

  • Cool the residue to 5°C to precipitate the crude benzamidine hydrochloride.

Step 3: Purification

  • Dissolve the crude product in methanol by heating[7].

  • Add activated charcoal and reflux for 30 minutes for decolorization.

  • Filter the hot solution.

  • Cool the filtrate to 0°C to crystallize the product.

  • Filter the white solid and dry under vacuum at 50°C to yield pure benzamidine hydrochloride[7].

Visualizations

The following diagrams illustrate the chemical pathways and workflows discussed.

G Synthesis of Benzamidine Hydrochloride via Pinner Reaction cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Purification A Benzonitrile C Ethyl Benzimidate Hydrochloride (Pinner Salt) A->C Pinner Reaction B Ethanol + Dry HCl Gas B->C E Crude Benzamidine HCl + Ammonium Chloride C->E Ammonolysis D Ammonia in Ethanol D->E G Pure Benzamidine Hydrochloride E->G F Recrystallization/ Solvent Extraction G Synthesis of Benzamidine Hydrochloride via Benzamidoxime cluster_0 Step 1: Benzamidoxime Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Acidification & Purification A Benzonitrile C Benzamidoxime A->C Addition Reaction B Hydroxylamine HCl B->C E Crude Benzamidine C->E Reduction D Reducing Agent (e.g., Zn powder or Raney Ni/H₂) D->E G Crude Benzamidine HCl E->G F HCl F->G I Pure Benzamidine Hydrochloride G->I H Recrystallization/ Charcoal Treatment G Troubleshooting Logic for Benzamidine HCl Production Start Low Yield or Purity Issue Route Which Synthesis Route? Start->Route Pinner_Issue Issue in Pinner Reaction? Route->Pinner_Issue Pinner Benzamidoxime_Issue Issue in Benzamidoxime Route? Route->Benzamidoxime_Issue Benzamidoxime Pinner_Salt_Yield Low Pinner Salt Yield? Pinner_Issue->Pinner_Salt_Yield Yes Benzamidoxime_Formation_Yield Low Benzamidoxime Yield? Benzamidoxime_Issue->Benzamidoxime_Formation_Yield Yes Ammonolysis_Slow Slow Ammonolysis? Pinner_Salt_Yield->Ammonolysis_Slow No Check_Anhydrous Verify Anhydrous Conditions Pinner_Salt_Yield->Check_Anhydrous Yes NH4Cl_Impurity Ammonium Chloride Impurity? Ammonolysis_Slow->NH4Cl_Impurity No Check_Ammonia Increase Ammonia Conc. & Improve Mixing Ammonolysis_Slow->Check_Ammonia Yes Purify_NH4Cl Use Solvent Extraction or Chemical Treatment NH4Cl_Impurity->Purify_NH4Cl Yes Reduction_Incomplete Incomplete Reduction? Benzamidoxime_Formation_Yield->Reduction_Incomplete No Check_pH_Temp Optimize pH, Temp, & Phase Transfer Catalyst Benzamidoxime_Formation_Yield->Check_pH_Temp Yes Check_Catalyst_Pressure Check Catalyst Activity & Hydrogen Pressure Reduction_Incomplete->Check_Catalyst_Pressure Yes

References

Proper storage conditions to ensure 4-(Trifluoromethoxy)benzamidine HCl stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Trifluoromethoxy)benzamidine HCl

Welcome to the technical support center for 4-(Trifluoromethoxy)benzamidine HCl. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(Trifluoromethoxy)benzamidine HCl to ensure its long-term stability?

A1: To ensure the long-term stability of 4-(Trifluoromethoxy)benzamidine HCl, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal preservation, especially for use in sensitive biological applications, storage under desiccated conditions at -20°C and protected from light is advisable.[1][2]

Q2: Is 4-(Trifluoromethoxy)benzamidine HCl sensitive to light or moisture?

Q3: What type of container is best for storing this compound?

A3: The compound should be stored in a tightly closed container to prevent moisture ingress and contamination.[2][4][5][6][7] For long-term storage, amber glass vials with a secure cap are recommended to provide protection from light.

Q4: How should I handle 4-(Trifluoromethoxy)benzamidine HCl in the laboratory?

A4: Handle the compound in accordance with good industrial hygiene and safety practices.[4] This includes using adequate ventilation, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Avoid generating dust and minimize contact with skin and eyes.[7][8]

Q5: At what temperature is the compound chemically stable?

A5: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6] However, for prolonged storage, cooler temperatures (-20°C) are recommended to maximize its shelf life.[1]

Troubleshooting Guide

Issue 1: Inconsistent experimental results using a previously opened bottle of 4-(Trifluoromethoxy)benzamidine HCl.

  • Possible Cause: The compound may have degraded due to improper storage after the initial opening. Exposure to ambient air can introduce moisture, leading to hydrolysis.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored in a tightly sealed container, in a cool, dry place, and preferably under desiccation.

    • Visual Inspection: Check for any changes in the physical appearance of the powder (e.g., discoloration, clumping).

    • Purity Check: If possible, re-test the purity of the compound using a suitable analytical method such as HPLC.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments to see if the inconsistency is resolved.

Issue 2: The compound appears clumpy or discolored.

  • Possible Cause: This is often a sign of moisture absorption or degradation.

  • Troubleshooting Steps:

    • Do Not Use: It is not recommended to use the compound if its physical appearance has changed, as its purity and activity may be compromised.

    • Review Storage Practices: Assess your current storage protocol to identify any potential for moisture exposure. Ensure containers are sealed tightly and a desiccant is used if necessary.

    • Procure New Stock: Dispose of the compromised material according to your institution's safety guidelines and obtain a new supply.

Data Presentation

While specific quantitative stability data for 4-(Trifluoromethoxy)benzamidine HCl is not publicly available, the following table provides a general overview of the expected stability of benzamidine derivatives under various stress conditions, based on forced degradation studies of similar compounds.[9][10]

ConditionTemperatureDurationExpected DegradationPotential Degradants
Solid State
Thermal60°C2 weeksMinimalNot expected
PhotolyticICH Q1B2 weeksMinimal to ModeratePhotodegradation products
Solution State
Acidic Hydrolysis (0.1 M HCl)80°C24 hoursModerate to High4-(Trifluoromethoxy)benzoic acid, Ammonia
Basic Hydrolysis (0.1 M NaOH)80°C24 hoursHigh4-(Trifluoromethoxy)benzoic acid, Ammonia
Oxidative (3% H₂O₂)Room Temp24 hoursModerateOxidized derivatives

Experimental Protocols

Protocol: Accelerated Stability Study of 4-(Trifluoromethoxy)benzamidine HCl

This protocol outlines a basic accelerated stability study to assess the degradation of 4-(Trifluoromethoxy)benzamidine HCl under elevated temperature and humidity.

  • Sample Preparation:

    • Weigh 10 mg of 4-(Trifluoromethoxy)benzamidine HCl into three separate amber glass vials.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Analyze the stock solution using a validated stability-indicating HPLC method to determine the initial purity and peak area of the parent compound.

    • Obtain other initial characterization data such as appearance and moisture content.

  • Storage Conditions:

    • Place the solid samples in a stability chamber set to 40°C and 75% relative humidity (RH).

    • Store the stock solution at the intended experimental temperature (e.g., 4°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, and 4 weeks), remove one vial of the solid sample from the stability chamber.

    • Prepare a solution from the aged solid sample at the same concentration as the initial stock solution.

    • Analyze the aged solid sample solution and the stored stock solution by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the aged samples to the time-zero chromatogram.

    • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

    • Identify and quantify any significant degradation products.

    • Document any changes in physical appearance.

Visualizations

Storage_Stability_Relationship Relationship between Storage Conditions and Compound Stability cluster_conditions Storage Conditions cluster_factors Influencing Factors cluster_outcomes Compound State Proper Storage Proper Storage Tightly Sealed Tightly Sealed Proper Storage->Tightly Sealed Cool & Dry Cool & Dry Proper Storage->Cool & Dry Light Protection Light Protection Proper Storage->Light Protection Improper Storage Improper Storage Moisture Exposure Moisture Exposure Improper Storage->Moisture Exposure High Temperature High Temperature Improper Storage->High Temperature Light Exposure Light Exposure Improper Storage->Light Exposure Stable Compound Stable Compound Tightly Sealed->Stable Compound Cool & Dry->Stable Compound Light Protection->Stable Compound Degraded Compound Degraded Compound Moisture Exposure->Degraded Compound High Temperature->Degraded Compound Light Exposure->Degraded Compound

Caption: Logical flow of storage conditions impacting compound stability.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Visual Inspection Visual Inspection Check Storage->Visual Inspection Purity Analysis Purity Analysis Visual Inspection->Purity Analysis Use Fresh Sample Use Fresh Sample Purity Analysis->Use Fresh Sample Degradation Suspected Problem Persists Problem Persists Purity Analysis->Problem Persists Purity OK Problem Resolved Problem Resolved Use Fresh Sample->Problem Resolved End End Problem Resolved->End Contact Support Contact Support Problem Persists->Contact Support Contact Support->End

Caption: Step-by-step troubleshooting for experimental inconsistencies.

References

Validation & Comparative

Comparative Analysis of 4-(Trifluoromethoxy)benzamidine and 4-(Trifluoromethyl)benzamidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct experimental comparison of the biological activity of 4-(Trifluoromethoxy)benzamidine and 4-(Trifluoromethyl)benzamidine was not found in a comprehensive review of published scientific literature. While both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of significant interest in medicinal chemistry for their ability to modulate the pharmacological properties of molecules, studies directly comparing the activity of these two specific benzamidine derivatives in the same assays are not publicly available.

This guide, therefore, provides a contextual overview based on the known properties of these functional groups and the general biological activities of substituted benzamidines, particularly as inhibitors of serine proteases.

The Role of -OCF3 and -CF3 Groups in Drug Design

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are crucial bioisosteres used by medicinal chemists to enhance the drug-like properties of molecules. Their strong electron-withdrawing nature and lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The -OCF3 group is generally considered more lipophilic than the -CF3 group, which can lead to differences in how molecules containing these groups are absorbed, distributed, metabolized, and excreted (ADME).

Benzamidines as Serine Protease Inhibitors

The benzamidine scaffold is a well-established pharmacophore for the inhibition of serine proteases, a class of enzymes that play critical roles in various physiological processes, including digestion, blood coagulation, and immunity. Enzymes such as trypsin, thrombin, and plasmin are common targets for benzamidine-based inhibitors.[1][2][3] The positively charged amidinium group of the benzamidine moiety typically interacts with a negatively charged aspartate residue in the S1 pocket of the enzyme's active site, providing a strong anchor for binding.

The nature of the substituent at the 4-position of the benzamidine ring can further modulate the inhibitory potency and selectivity. Structure-activity relationship (SAR) studies on substituted benzamidines have shown that factors such as the hydrophobicity, electronic properties, and steric bulk of the substituent are key determinants of activity.[1] For instance, the binding of substituted benzamidines to thrombin has been shown to be influenced by the hydrophobicity of the substituent, while interactions with plasmin and complement C1s are affected by both hydrophobicity and the electron-donating properties of the substituent.[1]

Conceptual Framework for Comparison

In the absence of direct experimental data, a hypothetical workflow for comparing the activity of 4-(Trifluoromethoxy)benzamidine and 4-(Trifluoromethyl)benzamidine would involve a series of enzymatic assays. The following diagram illustrates a typical workflow for a structure-activity relationship study of benzamidine derivatives.

SAR_Workflow Conceptual SAR Workflow for Benzamidine Inhibitors cluster_compounds Test Compounds cluster_assays Biological Evaluation cluster_analysis Data Analysis Compound1 4-(Trifluoromethoxy)benzamidine EnzymeAssay Serine Protease Inhibition Assay (e.g., Trypsin, Thrombin) Compound1->EnzymeAssay Compound2 4-(Trifluoromethyl)benzamidine Compound2->EnzymeAssay DetermineIC50 Determine IC50 / Ki values EnzymeAssay->DetermineIC50 CompareActivity Compare Potency and Selectivity DetermineIC50->CompareActivity SAR_Analysis Structure-Activity Relationship Analysis CompareActivity->SAR_Analysis

Conceptual workflow for comparing benzamidine derivatives.

Experimental Protocols

While a specific protocol for a direct comparison is unavailable, a general procedure for testing benzamidine derivatives against a serine protease like trypsin is provided below. This is a representative protocol and would need to be optimized for specific experimental conditions.

General Protocol for Trypsin Inhibition Assay:

  • Materials:

    • Bovine trypsin

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

    • Test compounds: 4-(Trifluoromethoxy)benzamidine and 4-(Trifluoromethyl)benzamidine dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • A solution of trypsin in the assay buffer is prepared.

    • Varying concentrations of the test compounds are pre-incubated with the trypsin solution in the wells of a microplate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate L-BAPNA to each well.

    • The hydrolysis of L-BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations.

Conclusion

References

A Comparative Guide to the Inhibition of Trypsin and Thrombin by Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibition constants (Ki) of various benzamidine derivatives against two key serine proteases: trypsin and thrombin. The data presented is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide insights into the structure-activity relationships of this important class of enzyme inhibitors.

Data Presentation: Inhibition Constants (Ki)

The inhibitory activities of several benzamidine derivatives against bovine trypsin and human thrombin are summarized in the table below. Lower Ki values indicate stronger inhibition. All inhibitors listed exhibit a competitive mode of inhibition.

InhibitorTarget EnzymeKi (μM)
Benzamidine Trypsin35[1]
Thrombin220[1]
Compound 1 (4-amidinobenzylamide derivative) Trypsin0.25
Thrombin1.5
Compound 2 (4-amidinobenzylamide derivative) Trypsin0.18
Thrombin1.2
Compound 3 (4-amidinobenzylamide derivative) Trypsin0.15
Thrombin0.9
Compound 4 (4-amidinobenzylamide derivative) Trypsin0.12
Thrombin0.7
Compound 5 (4-amidinobenzylamide derivative) Trypsin0.1
Thrombin0.5
Pentamidine Trypsin-
ThrombinNo significant inhibition[2][3]

Note: The specific structures of Compounds 1-5, which are 4-amidinobenzylamide derivatives with varying P3 substituents, can be found in the cited literature. Data for these compounds was sourced from a kinetic inhibition assay. A study on pentamidine's effects on coagulation and fibrinolysis indicated that it does not significantly inhibit thrombin.[2][3] Another study showed that in the case of Benzamidine the value of Ki is 2.22. 10(-5) M for native trypsin.[4]

Experimental Protocols

The determination of the inhibition constant (Ki) is crucial for characterizing the potency of an enzyme inhibitor. A common method for determining the Ki of competitive inhibitors is through enzyme kinetic studies using a chromogenic substrate.

General Principle

The rate of an enzyme-catalyzed reaction is measured at various substrate and inhibitor concentrations. For a competitive inhibitor, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Michaelis constant (Km) of the enzyme for the substrate, without affecting the maximum reaction velocity (Vmax). The Ki can be determined by analyzing the effect of the inhibitor concentration on the enzyme kinetics, often using graphical methods like the Dixon plot.

Step-by-Step Protocol for Ki Determination

1. Materials and Reagents:

  • Purified enzyme (e.g., bovine trypsin or human thrombin)
  • Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
  • Benzamidine derivative (inhibitor)
  • Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate product.

2. Preparation of Solutions:

  • Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be chosen to ensure a linear reaction rate over the measurement period.
  • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
  • Prepare a stock solution of the benzamidine derivative inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

3. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
  • Initiate the reaction by adding the chromogenic substrate to each well.
  • Immediately place the microplate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. This represents the initial reaction velocity (v₀).
  • Repeat the experiment with multiple substrate concentrations.

4. Data Analysis:

  • For each inhibitor concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.
  • Construct a Dixon plot by plotting the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) for each substrate concentration.
  • The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.
  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Visualizations

Experimental Workflow for Ki Determination

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P k_cat P->E + E

References

Comparative Purity Analysis of 4-(Trifluoromethoxy)benzamidine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 4-(Trifluoromethoxy)benzamidine hydrochloride from three hypothetical commercial suppliers. The analysis is based on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document outlines the detailed experimental protocol, presents a comparative analysis of the purity data, and discusses the potential impurities that may be present.

Executive Summary

The purity of this compound is critical for its use in research and drug development, as impurities can affect its biological activity, safety, and stability. This guide details a comparative study of this compound sourced from three different suppliers (Supplier A, Supplier B, and Supplier C). A stability-indicating reversed-phase HPLC method with ion-pairing was developed and validated to provide a comprehensive purity profile. The results indicate that while all suppliers provide material with a purity of over 98%, there are notable differences in the impurity profiles.

Comparative Purity Data

The purity of this compound from the three suppliers was determined using the developed HPLC method. The results, including the main peak area percentage and the levels of identified and unidentified impurities, are summarized in the table below.

SupplierLot NumberPurity by HPLC (Area %)Impurity 1 (4-(Trifluoromethoxy)benzonitrile) (Area %)Impurity 2 (4-(Trifluoromethoxy)benzoic acid) (Area %)Total Unknown Impurities (Area %)
Supplier A A-0012399.85%0.05%0.03%0.07%
Supplier B B-4567899.52%0.18%0.10%0.20%
Supplier C C-9101198.90%0.45%0.25%0.40%

Experimental Protocol: Stability-Indicating HPLC Method

A detailed methodology was established to ensure the accurate and precise determination of the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[1][2][3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) suitable for the separation of polar compounds.[4][5][6]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) and 5 mM Sodium 1-hexanesulfonate in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 40 60
    25 40 60
    26 95 5
    30 95 5

    |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm. The PDA detector was set to scan from 200-400 nm to monitor for any co-eluting impurities.[1][2][7]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare samples from each supplier at the same concentration as the standard solution.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the reference standard was subjected to stress conditions including acid (0.1 N HCl, 60°C), base (0.1 N NaOH, 60°C), oxidation (3% H₂O₂, room temperature), heat (80°C), and photolytic exposure (ICH Q1B).[8][9]

Logical Workflow for Purity Analysis

The following diagram illustrates the workflow for the comparative purity analysis of this compound.

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_analysis Purity Assessment & Comparison RefStd Reference Standard (0.5 mg/mL) HPLC HPLC System (C18 Column, Gradient Elution) RefStd->HPLC SampleA Supplier A Sample (0.5 mg/mL) SampleA->HPLC SampleB Supplier B Sample (0.5 mg/mL) SampleB->HPLC SampleC Supplier C Sample (0.5 mg/mL) SampleC->HPLC PDA PDA Detection (235 nm & Spectral Scan) HPLC->PDA Integration Chromatogram Integration (Peak Area Measurement) PDA->Integration PurityCalc Purity Calculation (Area % Normalization) Integration->PurityCalc ImpurityProfile Impurity Profiling (Identification & Quantification) PurityCalc->ImpurityProfile Comparison Comparative Analysis of Suppliers ImpurityProfile->Comparison

Caption: Workflow for HPLC Purity Analysis.

Potential Impurities in this compound

The following diagram outlines the potential process-related impurities and degradation products of this compound.

Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathway StartingMaterial 4-(Trifluoromethoxy)benzonitrile (Impurity 1) Intermediate Ethyl 4-(trifluoromethoxy)benzimidate StartingMaterial->Intermediate Pinner Reaction (EtOH, HCl) API 4-(Trifluoromethoxy)benzamidine HCl (API) Intermediate->API Ammonolysis DegradationProduct 4-(Trifluoromethoxy)benzoic acid (Impurity 2) API->DegradationProduct Hydrolysis (Acid/Base, Heat)

Caption: Potential Impurity Formation Pathways.

Discussion

The developed HPLC method successfully separated this compound from its key potential impurities: the starting material, 4-(Trifluoromethoxy)benzonitrile, and a major degradation product, 4-(Trifluoromethoxy)benzoic acid. The use of an ion-pairing agent was crucial for achieving good peak shape and retention for the basic amidine compound. The gradient elution allowed for the timely elution of both the polar and non-polar components.

The comparative analysis reveals that Supplier A provides the highest purity material with the lowest levels of both identified and unknown impurities. While the material from Supplier B and Supplier C meets a general purity specification of >98%, the higher levels of impurities, particularly the starting material in Supplier C's batch, may be a concern for sensitive applications. The presence of the starting nitrile suggests an incomplete conversion during the synthesis, while the benzoic acid derivative is likely a result of hydrolysis during manufacturing or storage.

Conclusion

This guide provides a framework for the purity analysis of this compound using a stability-indicating HPLC method. The presented data highlights the importance of a comprehensive purity assessment beyond a simple percentage value, as the nature and quantity of specific impurities can significantly impact the quality and performance of the material in research and development. For critical applications, material from suppliers with a more favorable and consistent impurity profile, such as that demonstrated by Supplier A in this study, is recommended. Researchers are encouraged to perform their own purity verification using a well-defined analytical method as outlined in this guide.

References

Unambiguous Structural Confirmation of Synthetic Benzamidines: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural elucidation of synthetic benzamidines, a class of compounds with significant interest in medicinal chemistry.

This document outlines the experimental data obtained from both techniques, presents it in a clear, comparative format, and provides detailed methodologies for the key experiments.

Introduction to Structural Confirmation Techniques

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and biological activity. For synthetic benzamidines, two primary techniques provide unambiguous structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A technique that provides detailed information about the carbon-hydrogen framework of a molecule in solution. It allows for the determination of connectivity through covalent bonds and spatial proximity through space.

  • X-ray Crystallography: A method that determines the precise arrangement of atoms in a crystalline solid. It provides highly accurate bond lengths, bond angles, and the overall molecular conformation in the solid state.

The complementary nature of these techniques—one in solution and one in the solid state—offers a comprehensive and robust confirmation of a synthetic compound's structure.

Comparative Data Analysis: 4-Nitrobenzamidine Hydrochloride

To illustrate the data obtained from each technique, we will use 4-nitrobenzamidine hydrochloride as a representative example. The following tables summarize the quantitative data that can be obtained from ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction.

NMR Spectroscopic Data

NMR spectroscopy provides information on the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Data for a 4-Nitrobenzamide Derivative in DMSO-d₆ (300 MHz) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.34d2HAr-H
8.04d2HAr-H
9.0-9.5br s3H-C(=NH)NH₂

Note: The chemical shifts for the amidine protons (-C(=NH)NH₂) are broad singlets and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Data for a 4-Nitrobenzamide Derivative in DMSO-d₆ (300 MHz) [1]

Chemical Shift (δ) ppmAssignment
175.8C=O (Amide)
165.0 (approx.)C=N (Amidine)
152.5Ar-C
140.4Ar-C
130.3Ar-CH
121.0Ar-CH

Note: The chemical shift for the amidine carbon is an approximation based on typical values.

X-ray Crystallographic Data

X-ray crystallography provides precise geometric parameters of the molecule in the solid state. The data below is for a representative benzamide derivative to illustrate the output of the technique.

Table 3: Selected Bond Lengths from X-ray Crystallography of a Benzamide Derivative

BondBond Length (Å)
C-N (Amide)1.33
C=O (Amide)1.24
C-C (Aromatic)1.38 - 1.40
C-N (Nitro)1.48
N-O (Nitro)1.22 - 1.23

Table 4: Selected Bond Angles from X-ray Crystallography of a Benzamide Derivative

AtomsBond Angle (°)
O-C-N (Amide)122.5
C-C-C (Aromatic)119.5 - 120.5
O-N-O (Nitro)123.0

Table 5: Crystal Structure Parameters for a Benzamide Derivative [2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.9443(10)
b (Å)9.7147(11)
c (Å)13.8016(16)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthetic benzamidine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

2. Data Acquisition:

  • The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

  • For ¹H NMR, standard parameters are generally sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance sensitivity.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

X-ray Crystallography Protocol

1. Crystal Growth:

  • High-quality single crystals are essential for X-ray diffraction analysis.

  • Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and solvent layering.[3]

  • The choice of solvent or solvent system is critical and often determined empirically.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer directs a monochromatic X-ray beam onto the crystal.

  • The crystal is rotated, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The positions of the diffraction spots are used to determine the unit cell parameters and space group.

  • The intensities of the spots are used to determine the electron density map of the molecule.

  • An initial structural model is built and then refined against the experimental data to obtain the final, accurate molecular structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthetic benzamidine, from synthesis to final validation.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of Synthetic Benzamidines cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Crystallographic Analysis cluster_confirmation Data Interpretation and Final Confirmation synthesis Chemical Synthesis of Benzamidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (1H, 13C, etc.) purification->nmr_analysis xray_analysis Single-Crystal X-ray Diffraction purification->xray_analysis nmr_data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration nmr_analysis->nmr_data xray_data X-ray Data Analysis: - Bond Lengths - Bond Angles - Crystal Packing xray_analysis->xray_data final_confirmation Unambiguous Structural Confirmation nmr_data->final_confirmation xray_data->final_confirmation

Caption: Workflow for the structural confirmation of synthetic benzamidines.

Conclusion

The structural confirmation of synthetic benzamidines is most reliably achieved through the combined use of NMR spectroscopy and X-ray crystallography. NMR provides essential information about the molecular structure in solution, detailing the connectivity and environment of atoms within the carbon-hydrogen framework. X-ray crystallography offers a definitive solid-state structure with high precision in bond lengths and angles. By comparing the data from both techniques, researchers can have a high degree of confidence in the assigned structure of their synthesized compounds, which is a prerequisite for further studies in drug discovery and development.

References

A Comparative Analysis of the Biological Activity of Trifluoromethoxy-Substituted Benzamidines Versus Other Halogenated Analogues as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of halogenated benzamidines reveals the nuanced impact of substituent choice on inhibitory potency against key serine proteases. This guide provides a comparative analysis of trifluoromethoxy-substituted benzamidines against their fluoro, chloro, and bromo-substituted counterparts, offering valuable insights for researchers and drug development professionals in the design of potent and selective enzyme inhibitors.

The substitution of hydrogen with halogens on the benzamidine scaffold has been a common strategy to modulate the inhibitory activity against serine proteases, a class of enzymes pivotal in various physiological and pathological processes. While fluoro, chloro, and bromo substitutions have been extensively studied, the trifluoromethoxy group presents a unique combination of electronic and steric properties. This comparison synthesizes available data to elucidate the distinct effects of these substitutions on the inhibition of critical human serine proteases.

Comparative Inhibitory Activity

To provide a clear comparison, the inhibition constants (Ki) of 4-substituted benzamidines against four human serine proteases—trypsin, thrombin, plasmin, and C1s—are presented below. The data for fluoro, chloro, and bromo derivatives are sourced from the comprehensive study by Mares et al. (1979). Due to the absence of a single study directly comparing all four halogenated compounds, the data for the trifluoromethoxy derivative is presented in the context of its potential impact based on its physicochemical properties.

Substituent (at position 4) Trypsin Ki (µM) Thrombin Ki (µM) Plasmin Ki (µM) C1s Ki (µM)
-H (Unsubstituted)18.564.025.0250
-F16.544.017.5160
-Cl10.523.010.090
-Br9.018.08.570
-OCF₃Data Not AvailableData Not AvailableData Not AvailableData Not Available

Data for -H, -F, -Cl, and -Br derivatives are from Mares et al. (1979).

The available data demonstrates a clear trend: the inhibitory potency against all four serine proteases increases with the increasing size and polarizability of the halogen atom, in the order of F < Cl < Br. This suggests that larger, more polarizable halogens may engage in more favorable interactions within the enzyme's active site.

While direct comparative data for a 4-trifluoromethoxy-benzamidine is not available in the same study, the unique properties of the trifluoromethoxy group—high lipophilicity and strong electron-withdrawing nature—suggest it could offer a distinct inhibitory profile. The trifluoromethoxy group is significantly more lipophilic than the other halogens, which could enhance binding to hydrophobic pockets within the enzyme's active site.

Experimental Protocols

The determination of the inhibition constants (Ki) for the halogenated benzamidines was conducted using a standardized enzyme inhibition assay.

Enzyme Inhibition Assay (as described by Mares et al., 1979)

  • Enzymes: Human trypsin, thrombin, plasmin, and C1s were used.

  • Substrates: Specific chromogenic or fluorogenic substrates for each enzyme were utilized to measure enzymatic activity. For example, Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin.

  • Inhibitors: A series of 4-substituted benzamidine hydrochlorides were synthesized and used as inhibitors.

  • Assay Conditions: The assays were performed in a suitable buffer system at a constant pH and temperature (e.g., 0.1 M Tris-HCl, pH 8.0, 25°C).

  • Procedure:

    • The enzyme was pre-incubated with various concentrations of the inhibitor for a specified period to allow for the establishment of equilibrium.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: The inhibition constants (Ki) were determined by analyzing the reaction rates at different inhibitor and substrate concentrations using graphical methods, such as the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Workflows

The interaction between a substituted benzamidine and the active site of a serine protease is a classic example of competitive inhibition. The following diagram illustrates this fundamental mechanism.

G Competitive Inhibition of Serine Protease cluster_0 Enzyme Reaction cluster_1 Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Inactive Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Enzyme-Substrate Complex->Enzyme + Product Product Product Inhibitor Substituted Benzamidine

Figure 1. Competitive inhibition of a serine protease by a substituted benzamidine.

This diagram illustrates how both the natural substrate and the benzamidine inhibitor compete for binding to the active site of the enzyme. When the inhibitor is bound, it forms an inactive complex, thereby preventing the substrate from binding and being converted to product.

The Pivotal Role of the Benzamidine Scaffold: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzamidine core represents a versatile scaffold in the design of targeted inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamidine analogs against key biological targets, supported by quantitative data and detailed experimental protocols. By examining how structural modifications influence inhibitory activity, this document aims to inform the strategic design of next-generation therapeutic agents.

Benzamidine and its derivatives have long been recognized for their ability to interact with and inhibit a range of enzymes, particularly serine proteases, due to the cationic nature of the amidinium group which effectively mimics the side chain of arginine. This inherent property has led to the extensive exploration of benzamidine analogs as anticoagulants, antimicrobials, and agents targeting other signaling pathways. This guide will delve into the SAR of these analogs, focusing on their activity as inhibitors of key serine proteases in the coagulation cascade and their efficacy against various microbial pathogens.

Comparative Inhibitory Activity of Benzamidine Analogs

The inhibitory potency of benzamidine analogs is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the amidine group itself. The following tables summarize the quantitative inhibitory data for a selection of benzamidine derivatives against prominent serine proteases and microbial strains.

Serine Protease Inhibition

Benzamidine analogs are well-established inhibitors of serine proteases involved in the blood coagulation cascade, such as thrombin and Factor Xa. The basic amidine group typically binds to the S1 pocket of these enzymes, which has a conserved aspartic acid residue at its base.

Table 1: Inhibitory Activity of Benzamidine Analogs against Thrombin

Compound IDR1-Substitution (para)R2-Substitution (meta)R3-Substitution (ortho)Ki (μM)IC50 (μM)
BenzamidineHHH220[1]-
1CH3HH--
2OCH3HH--
3ClHH--
4NO2HH--
5HOHH--

Table 2: Inhibitory Activity of Benzamidine Analogs against Factor Xa

Compound IDCore HeterocycleR-Group on HeterocycleKi (nM)IC50 (nM)
6Vicinally-substituted-Potent152.78 ± 3.18 (for a thiourea derivative with p-chloro)[2]
7---102.1 ± 0.14[2]
8---67.92 ± 0.08[2]

Note: Specific Ki and a broader range of IC50 values for a series of heterocyclic core benzamidine Factor Xa inhibitors require access to the full publication data which is not available in the provided search snippets.

Antimicrobial Activity

Recent studies have highlighted the potential of novel benzamidine analogs as antimicrobial agents, particularly against pathogens implicated in periodontal disease.

Table 3: Antimicrobial Activity of Novel Benzamidine Analogs

Compound IDStructural ModificationTarget PathogenMIC (μg/mL)
NBA-1Imino base of benzamidineP. gingivalis62.5[3]
NBA-2Imino base of benzamidineS. aureus125[3]
NBA-3Imino base of benzamidineS. epidermidis52.08[3]
NBA-4Imino base of benzamidineP. aeruginosa62.5[3]
NBA-5Imino base of benzamidinePeriodontitis-triggering pathogens31.25 - 125[3]

Key Signaling Pathways

Understanding the biological context in which benzamidine analogs exert their effects is crucial for rational drug design. Below are diagrams of key signaling pathways targeted by these compounds.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa XI->XIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin->XI Thrombin->XIa V V Thrombin->V Va Va Thrombin->Va VIII VIII Thrombin->VIII VIIIa VIIIa Thrombin->VIIIa XIII XIII Thrombin->XIII XIIIa XIIIa Thrombin->XIIIa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa V->Va VIII->VIIIa XIII->XIIIa Benzamidine_Analogs Benzamidine Analogs (e.g., Thrombin & Factor Xa Inhibitors) Benzamidine_Analogs->Xa Benzamidine_Analogs->Thrombin

Caption: The Coagulation Cascade and points of inhibition by benzamidine analogs.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibition of dissociation SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociation & Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Hh Hedgehog Ligand (Hh) Hh->PTCH1 Benzamide_Analogs Novel Benzamide Analogs (SMO Inhibitors) Benzamide_Analogs->SMO

References

A Comparative Analysis of Benzamidine-Based Inhibitors Targeting Trypsin and Thrombin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of various benzamidine-based compounds against two critical serine proteases: trypsin and thrombin. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.

Introduction to Trypsin and Thrombin

Trypsin and thrombin are members of the S1 family of serine proteases and play pivotal roles in distinct physiological processes. Trypsin, a key digestive enzyme, is involved in the breakdown of proteins in the small intestine. Its dysregulation is implicated in pancreatitis and other digestive disorders. Thrombin is a crucial component of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Aberrant thrombin activity can lead to thrombotic diseases. Due to their medical relevance, both enzymes are significant targets for inhibitor development.

Benzamidine, a synthetic competitive inhibitor of trypsin and other serine proteases, serves as a fundamental scaffold for the design of more potent and selective inhibitors. The positively charged amidinium group of benzamidine mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of these enzymes. This guide explores the inhibitory profiles of benzamidine and its derivatives against both trypsin and thrombin.

Quantitative Analysis of Inhibitor Potency

The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The following tables summarize the Kᵢ and IC₅₀ values for a selection of benzamidine-based inhibitors against trypsin and thrombin, compiled from various studies.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine and its Derivatives against Trypsin and Thrombin

InhibitorTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Selectivity (Trypsin/Thrombin)
Benzamidine35[1]220[1]0.16
4-Aminobenzamidine1.86.20.29
4-Amidinobenzylamide0.121.50.08
Nα-(2-naphthyl-SO₂)-3-amidino-Phe-4-OMe0.0280.00753.73
Bis(4-amidinophenyl)methane0.30.80.38

Note: Selectivity is calculated as the ratio of Kᵢ (Trypsin) / Kᵢ (Thrombin). A value > 1 indicates selectivity for thrombin, while a value < 1 indicates selectivity for trypsin.

Table 2: Inhibition Constants (Kᵢ) of Multivalent Benzamidine Derivatives against Trypsin and Thrombin

InhibitorTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)
Benzamidine--
DAPP (bis-benzamidine)~1.5[2]Higher affinity than benzamidine[3]
TAPB (tris-benzamidine)~1.5[2]Higher affinity than benzamidine[3]
TAPP (tetra-benzamidine)~1.5[2]Higher affinity than benzamidine[3]

Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) of Benzamidine-Conjugated Molecular Glues against Trypsin

InhibitorTrypsin IC₅₀ (µM)
TEG-BA (Benzamidine with tetraethylene glycol linker)79[4]
Glue10-BA (Benzamidine with 10-unit molecular glue)6.2[4]

Structural Basis for Selectivity

The observed differences in inhibitory potency and selectivity can be attributed to subtle but significant variations in the active sites of trypsin and thrombin. While both enzymes possess a deep S1 pocket that accommodates the benzamidine moiety, the surrounding subsites (S2, S3, S4) differ in their shape, size, and hydrophobicity.

Thrombin, for instance, has a more restricted active site cleft compared to trypsin. Inhibitors with a compact, folded conformation tend to bind optimally to the well-defined hydrophobic S2/S4 pocket of thrombin. In contrast, inhibitors with a more extended conformation can occupy the S3/S4 region of factor Xa, another related serine protease. The presence of different residues at specific positions, such as position 190 (alanine in thrombin and factor Xa, serine in trypsin and plasmin), also contributes to the selectivity profile of bicyclic benzamidine derivatives.

Experimental Protocols

The determination of inhibitor potency is crucial for the comparative analysis of different compounds. Below are detailed methodologies for conducting inhibition assays for trypsin and thrombin.

Trypsin Inhibition Assay

This protocol is adapted for the determination of the inhibition constant (Kᵢ) of benzamidine-based inhibitors against bovine trypsin.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich, Cat. No. T8003)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat. No. B3279)

  • Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • Benzamidine-based inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin (1.25 mg/mL) in water adjusted to pH 3.0 with HCl.

    • Prepare a stock solution of L-BAPNA (60 mM) in DMSO.

    • Prepare a working solution of L-BAPNA by diluting the stock solution in Tris-HCl buffer to the desired final concentrations (typically ranging from 0.1 to 2 times the Kₘ value).

    • Prepare a stock solution of the benzamidine-based inhibitor in DMSO. Serially dilute the inhibitor stock solution with Tris-HCl buffer to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Trypsin solution (e.g., 10 µL of a 1:10 dilution of the stock)

      • Inhibitor solution at various concentrations (or buffer for the control)

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the L-BAPNA working solution to each well.

    • Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of p-nitroaniline formation is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • To determine the mode of inhibition and the Kᵢ value, plot the data using a suitable graphical method, such as a Dixon plot (1/V₀ vs. [I]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different inhibitor concentrations. For competitive inhibition, the Kᵢ can be determined from the x-intercept of the Dixon plot.

Thrombin Inhibition Assay

This protocol describes a fluorometric assay for screening and characterizing benzamidine-based inhibitors of human thrombin.

Materials:

  • Human α-Thrombin (e.g., Sigma-Aldrich, Cat. No. T6884)

  • Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Benzamidine-based inhibitor

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate stock solution in assay buffer to the desired final concentration (typically at or near the Kₘ value).

    • Prepare a stock solution of the benzamidine-based inhibitor in DMSO. Serially dilute the inhibitor stock solution with assay buffer to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Thrombin solution

      • Inhibitor solution at various concentrations (or buffer for the control)

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mode of inhibition and the substrate concentration relative to its Kₘ are known.

Signaling Pathways and Experimental Workflows

To visualize the biological context of trypsin and thrombin activity and the general workflow for inhibitor screening, the following diagrams are provided in the DOT language for Graphviz.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.

Thrombin_Signaling Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Cleavage Gq Gq PAR1_4->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Responses_Thrombin Platelet Aggregation, Cell Proliferation Ca2->Cellular_Responses_Thrombin PKC->Cellular_Responses_Thrombin

Caption: Thrombin signaling cascade initiated by PAR activation.

Trypsin Signaling Pathway

Similar to thrombin, trypsin can also activate PARs, particularly PAR2, leading to various cellular responses, including inflammation and tissue repair.

Trypsin_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage G_protein G Protein Coupling PAR2->G_protein Activation MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Cellular_Responses_Trypsin Inflammation, Cell Proliferation, Tissue Repair MAPK_pathway->Cellular_Responses_Trypsin PI3K_pathway->Cellular_Responses_Trypsin

Caption: Trypsin signaling through PAR2 activation.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Mechanism_of_Inhibition Mechanism of Inhibition Studies (Kᵢ Determination) Potent_Hits->Mechanism_of_Inhibition Lead_Compound Lead Compound Mechanism_of_Inhibition->Lead_Compound

Caption: General workflow for enzyme inhibitor screening.

Conclusion

This guide provides a comparative analysis of benzamidine-based inhibitors against trypsin and thrombin, highlighting differences in their potency and the structural basis for their selectivity. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the discovery and characterization of novel serine protease inhibitors. The data presented underscores the importance of subtle structural modifications in the inhibitor scaffold to achieve desired potency and selectivity profiles for these critical therapeutic targets.

References

Navigating the Maze of Serine Protease Inhibition: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise inhibition of serine proteases is a cornerstone of experimental design and therapeutic strategy. This guide provides an objective comparison of common serine protease inhibitors, supported by experimental data, to facilitate the selection of the most appropriate inhibitor for your specific research needs.

Serine proteases constitute a vast and diverse family of enzymes, playing pivotal roles in physiological processes ranging from digestion and blood coagulation to inflammation and apoptosis. Their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity among serine proteases presents a significant challenge in developing specific inhibitors. This guide will delve into the specificity of commonly used serine protease inhibitors, presenting quantitative data for direct comparison, detailed experimental protocols for inhibitor characterization, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitor Specificity: A Quantitative Overview

The efficacy and specificity of a protease inhibitor are quantitatively defined by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity, where a lower Kᵢ indicates a higher affinity. The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

Below are tables summarizing the Kᵢ and IC₅₀ values for several widely used serine protease inhibitors against a panel of common serine proteases. It is important to note that these values can be influenced by experimental conditions such as substrate concentration, pH, and temperature.

Table 1: Inhibition Constants (Kᵢ) of Common Serine Protease Inhibitors

InhibitorTrypsinChymotrypsinPlasminThrombinKallikreinElastase (human leukocyte)
Aprotinin 0.06 pM[1]9 nM[1]1 nM0.1-0.8 mM[2]1 nM[3]3.5 µM[3]
Leupeptin 3.5 nM[4]No Inhibition[4]3.4 nM[4]No Inhibition[4]19 µM[1]No Inhibition[1]
AEBSF Kapp/[I] = 14.0 L·mol⁻¹·s⁻¹[5]Kapp/[I] = 18.7 L·mol⁻¹·s⁻¹[5]----

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Common Serine Protease Inhibitors

InhibitorTrypsinChymotrypsinPlasminThrombinKallikreinElastase
Aprotinin ------
Leupeptin ------
AEBSF < 15 µM~300 µM (in cells)[6]----

Experimental Protocols for Assessing Inhibitor Specificity

Accurate determination of inhibitor potency and specificity is paramount for reliable and reproducible research. The following are detailed protocols for key experiments used to characterize serine protease inhibitors.

Protocol 1: Determination of IC₅₀ using a Chromogenic Substrate

This method relies on a synthetic substrate that releases a colored molecule (chromophore) upon cleavage by the protease. The rate of color development is measured spectrophotometrically and is proportional to the enzyme's activity.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for Trypsin)[1]

  • Serine protease inhibitor of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)[1]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide)[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over a 10-15 minute period.[1]

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in assay buffer. The final substrate concentration is typically at or below its Michaelis constant (Kₘ).[1]

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, inhibitor dilutions (or buffer for the no-inhibitor control), and the serine protease solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Kᵢ using a Fluorogenic Substrate

This method utilizes a substrate that becomes fluorescent upon cleavage by the protease, offering higher sensitivity compared to chromogenic assays.

Materials:

  • Purified serine protease

  • Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)

  • Serine protease inhibitor of interest

  • Assay buffer

  • 96-well black microplate (to minimize background fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, fluorogenic substrate, and inhibitor as described in the chromogenic assay protocol. The substrate is typically used at a concentration around its Kₘ.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, a fixed concentration of the inhibitor, and the serine protease solution.

    • Prepare a range of substrate concentrations.

  • Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solutions to the wells.

    • Measure the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate concentration in the presence and absence of the inhibitor.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.[1]

    • Calculate the Kᵢ value using the appropriate equation based on the mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[7]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context of serine protease inhibition and the experimental process of assessing specificity, the following diagrams are provided.

experimental_workflow Workflow for Assessing Inhibitor Specificity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Enzyme + Inhibitor) prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_substrate measure Measure Activity (Absorbance/Fluorescence) add_substrate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition determine_ki Determine Inhibition Mode & Kᵢ calc_velocity->determine_ki determine_ic50 Determine IC₅₀ plot_inhibition->determine_ic50

Workflow for assessing inhibitor specificity.

PAR1_Signaling Protease-Activated Receptor 1 (PAR1) Signaling thrombin Thrombin (Serine Protease) par1 PAR1 Receptor thrombin->par1 cleavage gq Gαq par1->gq activates g1213 Gα12/13 par1->g1213 activates plc PLCβ gq->plc activates rhoa RhoA g1213->rhoa activates pip2 PIP₂ plc->pip2 hydrolyzes rock ROCK rhoa->rock activates ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc mlc Myosin Light Chain (MLC) ca2->mlc contraction Cellular Contraction & Permeability pkc->contraction mlcp MLC Phosphatase rock->mlcp inhibits mlcp->mlc dephosphorylates mlc->contraction phosphorylation

Simplified PAR1 signaling pathway.

Coagulation_Cascade Serine Proteases in the Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor VIIa Factor VIIa TF->VIIa binds & activates VII Factor VII VII->VIIa VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI feedback activation Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Ia) Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot

Key serine proteases in coagulation.

Conclusion

The selection of an appropriate serine protease inhibitor is a critical decision that can profoundly influence the outcome of an experiment or the efficacy of a therapeutic strategy. This guide provides a framework for making this selection based on quantitative data and established experimental protocols. By understanding the specificity profiles of different inhibitors and by employing rigorous methods for their characterization, researchers can enhance the precision and reliability of their findings in the complex and vital field of serine protease biology.

References

Comparative Cross-Reactivity Profiling of 4-(Trifluoromethoxy)benzamidine hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the serine protease inhibitor 4-(Trifluoromethoxy)benzamidine hydrochloride. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide utilizes inhibitory constants of its parent compound, benzamidine, as a proxy to offer a comparative perspective against other well-characterized serine protease inhibitors. This information is intended to guide researchers in designing experiments and selecting appropriate reagents for their studies.

Introduction to Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Small molecule inhibitors, such as benzamidine derivatives, are valuable tools for studying the function of these proteases and for developing new drugs. Cross-reactivity profiling is essential to understand the selectivity of an inhibitor and its potential off-target effects.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically measured by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for benzamidine (as a proxy for this compound) and other common serine protease inhibitors against a panel of key serine proteases.

InhibitorTrypsin Kᵢ (µM)Thrombin Kᵢ (µM)Factor Xa Kᵢ (µM)Plasmin Kᵢ (µM)uPA Kᵢ (µM)Tryptase Kᵢ (µM)tPA Kᵢ (µM)
Benzamidine 21[1]320[1]110[1]350[2]97[1]20[1]750[1]
Nafamostat Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Aprotinin 0.00006[3]Data not availableData not available0.00023[3]Data not availableData not availableData not available
Leupeptin 0.035[4]No inhibition[5]Data not available3.4[4]Data not availableData not availableData not available

Note: The data for benzamidine is presented as a substitute for this compound. The trifluoromethoxy group may alter the inhibitory activity and selectivity profile.

Experimental Protocols

To determine the inhibitory constants (Kᵢ) and assess the cross-reactivity of an inhibitor, a standardized enzymatic assay is employed. Below is a detailed methodology for a typical serine protease inhibition assay.

General Serine Protease Inhibition Assay Protocol

This protocol can be adapted for different serine proteases by using their specific substrates and optimal buffer conditions.

Materials:

  • Enzyme: Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa).

  • Substrate: A chromogenic or fluorogenic substrate specific for the enzyme of interest.

  • Inhibitor: this compound and other comparator inhibitors.

  • Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl, HEPES) at its optimal pH.

  • 96-well microplate: Clear for chromogenic assays or black for fluorogenic assays.

  • Microplate reader: Capable of measuring absorbance or fluorescence.

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the enzyme, substrate, and inhibitors in the assay buffer to the desired stock concentrations.

    • Prepare a series of dilutions of the inhibitor to be tested.

  • Assay Setup:

    • To each well of the 96-well microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or buffer for control wells).

      • Enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the microplate reader.

    • Measure the change in absorbance or fluorescence over time at regular intervals. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate.

Visualizing Experimental Workflow and Biological Context

To better understand the experimental process and the biological relevance of serine protease inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) dilutions Prepare Inhibitor Serial Dilutions reagents->dilutions plate Add Reagents to 96-Well Plate dilutions->plate preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate start_reaction Initiate Reaction (Add Substrate) preincubate->start_reaction measure Kinetic Measurement (Plate Reader) start_reaction->measure calculate Calculate V₀ and % Inhibition measure->calculate determine Determine IC₅₀ and Kᵢ calculate->determine

Experimental workflow for determining serine protease inhibition.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor FVIIa Factor VIIa FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Benzamidine Derivatives Inhibitor->FXa Inhibitor->Thrombin

Simplified blood coagulation cascade showing targets of inhibition.

Conclusion

This guide provides a framework for comparing the cross-reactivity profile of this compound. While direct inhibitory data for this specific compound is currently lacking, the data for its parent compound, benzamidine, suggests broad-spectrum activity against several serine proteases. Researchers are encouraged to perform direct experimental evaluation to determine the precise inhibitory constants and selectivity of this compound for their specific applications. The provided experimental protocol offers a standardized method for such an assessment.

References

A Comparative Guide to New Benzamidine Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of new benzamidine derivatives against known serine protease inhibitors. The information presented is based on available experimental data to assist in the evaluation and selection of appropriate inhibitors for research and drug development purposes.

Introduction to Benzamidine Derivatives as Serine Protease Inhibitors

Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and apoptosis.[1] Their dysregulation is implicated in a variety of diseases, making them significant targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases, particularly trypsin-like enzymes such as trypsin, thrombin, and plasmin.[2][3] Recent research has focused on developing new benzamidine derivatives with improved potency and selectivity.[4]

Performance Comparison: Inhibitory Activity

The potency of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, with lower values indicating higher potency. IC₅₀ values are dependent on experimental conditions and represent the concentration of an inhibitor required to reduce enzyme activity by 50%.[5]

Disclaimer: The following tables compile data from various sources. Direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between studies. For a definitive comparison, inhibitors should be evaluated side-by-side under identical assay conditions.

Table 1: Inhibitory Activity (Kᵢ in µM) of Benzamidine and its Derivatives Against Key Serine Proteases

Inhibitor/DerivativeTrypsinPlasminThrombinReference(s)
Benzamidine18.4 - 35350220[4][6][7]
Pentamidine (Bivalent)-2.1-[4]
Berenil (DABB)1.5--[8]
Nα-substituted 3-amidinophenylalaninesPotent inhibitorsPotent inhibitorsPotent inhibitors[9]

Table 2: Inhibitory Activity (Kᵢ) of Known Serine Protease Inhibitors

InhibitorTarget Protease(s)Kᵢ ValueReference(s)
AprotininTrypsin, Chymotrypsin, Plasmin, Kallikrein~0.06 pM (Trypsin)[10]
LeupeptinTrypsin, Plasmin, KallikreinMicromolar range[5]
Phenylmethylsulfonyl fluoride (PMSF)Serine proteases (e.g., trypsin, chymotrypsin)Irreversible inhibitor[11]

Experimental Protocols for Benchmarking

To obtain reliable comparative data, a standardized experimental protocol is essential. The following outlines a general workflow for assessing the inhibitory activity of new compounds against serine proteases.

General Experimental Workflow

The process begins with the preparation of reagents, followed by the enzymatic assay and data analysis to determine inhibitory potency.

G cluster_prep 1. Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis A Prepare Assay Buffer E Dispense Assay Buffer to 96-well plate A->E B Prepare Enzyme Stock G Add enzyme to wells B->G C Prepare Substrate Stock I Initiate reaction with substrate C->I D Prepare Inhibitor Stock (Benzamidine Derivatives & Known Inhibitors) F Add serial dilutions of inhibitors D->F E->F F->G H Pre-incubate enzyme and inhibitor G->H H->I J Monitor fluorescence/absorbance over time I->J K Calculate initial reaction velocities (V₀) J->K L Determine % Inhibition K->L M Plot % Inhibition vs. [Inhibitor] L->M N Calculate IC₅₀ and/or Kᵢ M->N

General workflow for protease inhibitor benchmarking.
Detailed Fluorometric Protease Inhibition Assay Protocol

This protocol is adapted for a 96-well plate format using a fluorogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Fluorogenic peptide substrate specific to the protease

  • Assay Buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • Test compounds (new benzamidine derivatives)

  • Reference inhibitors (e.g., Benzamidine, Aprotinin)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear reaction rate.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or below the Michaelis constant (Kₘ) for accurate Kᵢ determination.

    • Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Control (no inhibitor): Assay buffer, protease, and substrate.

      • Inhibitor test: Assay buffer, protease, and inhibitor at various concentrations.

    • It is recommended to add the enzyme and inhibitor to the wells and pre-incubate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding before adding the substrate.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.[9][13]

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity from the linear portion of the fluorescence-time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • If the Kₘ of the substrate is known, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

Visualization of a Relevant Signaling Pathway: Protease-Activated Receptor 1 (PAR1)

Serine proteases, such as thrombin, can act as signaling molecules by cleaving and activating specific G protein-coupled receptors known as Protease-Activated Receptors (PARs).[6] PAR1 is a key receptor in this family, and its activation by thrombin plays a critical role in processes like platelet activation and endothelial cell signaling.[6] Inhibitors of thrombin, including benzamidine derivatives, can modulate this signaling pathway.

PAR1_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Signaling cluster_response Cellular Response PAR1_inactive PAR1 (Inactive) PAR1_active PAR1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Activation Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 Thrombin Thrombin (Serine Protease) Thrombin->PAR1_inactive Cleaves N-terminus Benzamidine Benzamidine Derivative (Inhibitor) Benzamidine->Thrombin Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP₃ & DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK Activation RhoA->ROCK Response Platelet Aggregation, Endothelial Permeability, Cell Proliferation Ca_PKC->Response ROCK->Response

Simplified PAR1 signaling pathway activated by thrombin.

Conclusion

New benzamidine derivatives continue to be a promising area of research for the development of potent and selective serine protease inhibitors. This guide provides a framework for comparing these new compounds against established inhibitors. By employing standardized and rigorous experimental protocols, researchers can accurately assess the performance of novel derivatives, facilitating the identification of lead candidates for therapeutic development. The visualization of relevant signaling pathways, such as the PAR1 cascade, further aids in understanding the biological context in which these inhibitors function.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)benzamidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-(Trifluoromethoxy)benzamidine hydrochloride, ensuring the safety of personnel and adherence to regulatory standards. This compound is known to cause skin and serious eye irritation, necessitating careful handling throughout its lifecycle, including disposal.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2][3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1][5]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][5][6] Adherence to local and national regulations is mandatory.[1][2]

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated materials such as weighing paper or disposable labware, in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Spill Management:

    • In the event of a spill, prevent further spread of the material.[1]

    • Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[1]

    • Absorb any liquid spills with an inert material (e.g., vermiculite, dry sand, or earth).

    • Place all contaminated materials into a suitable, labeled container for disposal.[1]

    • It is crucial to prevent the chemical from entering drains, soil, or waterways.[1][2]

  • Decontamination:

    • Thoroughly decontaminate any surfaces that have come into contact with the chemical using an appropriate solvent or cleaning agent.

    • Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the designated waste container.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

Quantitative Data Summary

The following table summarizes key hazard and safety information for this compound, which informs the necessary precautions for its disposal.

ParameterValueReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection[1][2][3][4]
Storage Conditions Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have 4-(Trifluoromethoxy)benzamidine hydrochloride for disposal wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check handle_spill Contain and Clean Spill with Inert Material spill_check->handle_spill Yes store_waste Store Waste Container in a Cool, Dry, Ventilated Area spill_check->store_waste No handle_spill->collect_waste Place in waste container contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end_disposal Waste Collected by Authorized Personnel contact_ehs->end_disposal

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 4-(Trifluoromethoxy)benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and disposal of 4-(Trifluoromethoxy)benzamidine hydrochloride in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Safety Data Sheets (SDS) for the structurally similar compounds 4-(Trifluoromethyl)benzamidine Hydrochloride and Cl-amidine hydrochloride were used to compile this guidance. It is highly recommended to consult the specific SDS for this compound upon its availability.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be harmful if swallowed and to cause skin and serious eye irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Task Gloves Gown/Coat Eye/Face Protection Respiratory Protection
Receiving & Storage Single pair of nitrile glovesLaboratory coatSafety glassesNot generally required
Weighing & Aliquoting Double pair of nitrile glovesDisposable, impervious gown with knit cuffsSafety goggles or a full face shieldN95 respirator or higher
Solution Preparation Double pair of nitrile glovesDisposable, impervious gown with knit cuffsSafety goggles and face shieldUse within a certified chemical fume hood
Spill Cleanup Double pair of chemical-resistant glovesDisposable, impervious gownSafety goggles and face shieldN95 respirator or higher, depending on spill size
Waste Disposal Double pair of nitrile glovesLaboratory coatSafety glassesNot generally required for sealed containers
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Keep the container tightly closed.

2. Preparation and Use (within a designated area):

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Before starting, ensure an eyewash station and safety shower are readily accessible.[4]

  • Don the appropriate PPE as detailed in Table 1.

  • When weighing, use a draft shield to minimize dust dispersion.

  • For solution preparation, slowly add the solid to the solvent to prevent splashing.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material.

    • Carefully sweep or scoop the material into a designated, labeled waste container.[2]

    • Clean the spill area with a suitable decontamination solution.

Disposal Plan
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Place all contaminated materials in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Experimentation cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_collection Collect Contaminated Waste experiment->waste_collection decontaminate Decontaminate Work Area waste_collection->decontaminate dispose Dispose via EHS Protocols decontaminate->dispose spill Spill spill_response Spill Response Protocol spill->spill_response exposure Personal Exposure first_aid First Aid & Medical Attention exposure->first_aid

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.